Vatalanib

Catalog No.
S546621
CAS No.
212141-54-3
M.F
C20H15ClN4
M. Wt
346.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib

CAS Number

212141-54-3

Product Name

Vatalanib

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

Molecular Formula

C20H15ClN4

Molecular Weight

346.8 g/mol

InChI

InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)

InChI Key

YCOYDOIWSSHVCK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4

The exact mass of the compound Vatalanib is 346.0985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vatalanib PTK787 ZK 222584 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action & Primary Targets

Vatalanib functions by selectively inhibiting the tyrosine kinase domains of specific cell surface receptors, thereby blocking intracellular signaling pathways that drive processes like angiogenesis and tumor cell proliferation [1] [2].

Target Receptor Primary Ligand Key Consequence of Inhibition
VEGFR-1 (Flt-1) VEGF Suppression of new blood vessel formation (angiogenesis) crucial for tumor growth and metastasis [2] [3] [4].
VEGFR-2 (KDR/Flk-1) VEGF Considered the primary target; most critical mediator of VEGF-induced angiogenesis, endothelial cell proliferation, and survival [3] [4].
VEGFR-3 (Flt-4) VEGF Inhibition affects lymphatic endothelial cells, potentially impacting lymphatic metastasis [2] [4].
Platelet-Derived Growth Factor Receptor-β (PDGFR-β) PDGF Disruption of pericyte coverage of vessels and potential direct effects on tumor stroma [2] [5].
c-KIT Stem Cell Factor (SCF) Impairs signaling in tumors dependent on c-KIT, such as gastrointestinal stromal tumors (GIST) [5] [4].

The following diagram illustrates the primary signaling pathway targeted by this compound and its key consequences on the tumor microenvironment:

G VEGF VEGF VEGFR VEGFR (Tyrosine Kinase Domain) VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., ERK, AKT pathways) VEGFR->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Survival Survival Downstream->Survival Enhances Migration Migration Downstream->Migration Induces Proliferation Proliferation Downstream->Proliferation Stimulates Effects Cellular Effects This compound This compound This compound->VEGFR  Inhibits   Inhibition Inhibition of: • Angiogenesis • Endothelial Cell Survival • Cell Migration • Vascular Permeability This compound->Inhibition

This compound inhibits VEGF/VEGFR signaling, blocking key tumor-promoting processes.

Additional Mechanisms & Experimental Evidence

Beyond its primary anti-angiogenic action, research has uncovered other relevant mechanisms and functional effects.

Direct Anti-Tumor Effects and Aromatase Inhibition

While initially developed to target endothelial cells, this compound also affects tumor cells that express its target receptors. In leiomyosarcoma cell lines, this compound treatment influenced cell migration and induced cell death under specific conditions [2]. A significant finding is that this compound competitively inhibits the enzyme aromatase, which converts androgens to estrogens [6]. This suggests potential application in hormone-responsive cancers like breast cancer, where it could simultaneously block VEGF and estrogen receptor signaling pathways [6].

Experimental Protocols for Key Findings

The table below summarizes methodologies from pivotal experiments characterizing this compound's effects.

Investigated Effect Experimental Model/Cell Lines Key Methodologies Reference
In vitro efficacy & signaling Human leiomyosarcoma cell lines (SK-LMS-1, SK-UT-1) [2] RT-PCR for receptor mRNA, flow cytometry for protein expression, cell growth/metabolic activity assays (WST-1), apoptosis detection (Annexin V), cell migration assay, phospho-specific antibodies for signaling (AKT/p90RSK, ERK1/2) [2]. [2]
Anti-tumor efficacy in GIST 45 patients with imatinib-resistant metastatic GIST [4] Phase II, open-label, multicenter trial. Primary endpoint: clinical benefit (PR + SD). This compound 1250 mg administered daily. Tumor response assessed via RECIST 1.0 with CT/MRI [4]. [4]
Aromatase inhibition Aromatase-transfected MCF-7 breast cancer cells [6] Cell proliferation assays, ER-mediated transcriptional activity reporter assays, analysis of aromatase activity in microsomal preparations, computer-assisted molecular modeling of PTK/ZK binding to aromatase [6]. [6]

Clinical Dosing and Key Biomarkers

Clinical trials have utilized specific dosing schedules, and research has identified potential biomarkers for predicting treatment response.

Parameter Details
Pharmacokinetics Rapid absorption; half-life of ~6 hours [1] and ~4.5 hours [4]; extensive hepatic metabolism (mainly CYP3A4) [3].

| Common Dosing Schedules | • 1250 mg once daily [7] [4]. • Twice-daily (BID) "ramp-up": 250 mg BID (week 1), 500 mg BID (week 2), 750 mg BID (week 3+) [5]. | | Predictive Biomarkers | • High serum LDH: Linked to improved PFS with this compound in metastatic colorectal cancer [8] [9]. • High pVEGFR2/KDR+ vascular density: Tumors with high activated vessel density showed significantly improved PFS when treated with this compound [8]. |

Research Implications and Future Directions

This compound demonstrates that multi-targeted kinase inhibitors can be effective even with a relatively narrow spectrum of kinase targets [4]. The discovery of its off-target effect on aromatase highlights the potential for single agents to cross-inhibit functionally disparate pathways, opening new avenues for drug development, especially in cancers like breast cancer [6].

Future research should focus on patient stratification using validated biomarkers like LDH and pVEGFR2/KDR vascular density to identify subgroups most likely to benefit from this compound therapy [8].

References

Comprehensive Technical Guide to Vatalanib (PTK787/ZK222584): A VEGF Receptor Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Pharmacology

Vatalanib (PTK787/ZK222584) is an orally active small-molecule inhibitor that primarily targets the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase family. It was discovered via high-throughput screening and is developed as a joint venture by Novartis and Bayer Schering Pharma [1] [2]. As a multi-targeted tyrosine kinase inhibitor, its primary mechanism involves blocking angiogenesis, a critical process for tumor growth and metastasis [3] [1].

Mechanism of Action: this compound acts as a potent, selective inhibitor of VEGFR tyrosine kinases, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4) [4] [1]. At higher concentrations, it also inhibits other tyrosine kinases from the same family, such as platelet-derived growth factor receptor (PDGFR)-β, c-Kit, and c-Fms (colony-stimulating factor 1 receptor) [3] [4] [2]. Its strongest affinity is for VEGFR-2, the primary mediator of VEGF-induced endothelial cell proliferation, survival, and permeability [5]. By blocking the ATP-binding site of these receptors, this compound prevents receptor autophosphorylation and subsequent downstream signaling, ultimately inhibiting endothelial cell proliferation, survival, and new blood vessel formation essential for tumor growth [4] [2].

Pharmacokinetic Profile:

  • Bioavailability: High (oral administration) [1]
  • Metabolism: Extensive hepatic metabolism, mostly CYP3A4-mediated [1]
  • Elimination Half-life: Approximately 4.6 ± 1.1 hours [1]
  • Excretion: Fecal and renal [1]

Clinical Development and Trial Data

This compound has been investigated in numerous Phase I, II, and III clinical trials across various solid tumors, including colorectal cancer, gastrointestinal stromal tumors (GIST), non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and pancreatic ductal adenocarcinoma (PDAC) [3] [4] [5].

Key Clinical Trials and Efficacy Outcomes

The table below summarizes the efficacy results from pivotal clinical trials of this compound:

Trial/Phase Cancer Type Regimen Patients Efficacy Outcomes Reference
Phase II Advanced Pancreatic Cancer (2nd-line) This compound monotherapy 67 patients 6-month survival: 29% (95% CI 18-41%); Median PFS: 2 months; 2 PR, 28% SD [3]
Phase III (CONFIRM-1) mCRC (1st-line) This compound + FOLFOX4 vs FOLFOX4 No significant improvement in OS, PFS, or RR [4] [6]
Phase III (CONFIRM-2) mCRC (2nd-line) This compound + FOLFOX4 vs FOLFOX4 No significant improvement in OS or RR; Significantly increased PFS in patients with high LDH [4] [1] [6]
Phase Ib Advanced Solid Tumors & RCC This compound + Everolimus 32 patients MTD: this compound 1000 mg/day + Everolimus 5 mg/day; In RCC (n=24): PR: 29.2%; SD: 15 pts; Median PFS: 5.8 months; OS: 16.5 months [7]
Preclinical Study CCl4-induced Liver Fibrosis (Mouse) This compound 50 mg/kg/d Associated with decreased liver fibrosis scores, hydroxyproline content, and mRNA levels of fibrotic markers (α-SMA, TGF-β1, Collagen-1) [8]

LDH: Lactate Dehydrogenase; mCRC: metastatic Colorectal Cancer; OS: Overall Survival; PFS: Progression-Free Survival; PR: Partial Response; SD: Stable Disease; RR: Response Rate; RCC: Renal Cell Carcinoma; MTD: Maximum Tolerated Dose.

Safety and Tolerability Profile

The adverse events associated with this compound are consistent with other VEGF pathway inhibitors. The most common side effects are summarized in the table below:

Adverse Event Frequency (All Grades) Grade 3/4 Events Notes
Hypertension Very Common [1] [6] 20-23% [3] [4] Dose-limiting toxicity (DLT) in combination therapy [7]
Fatigue Very Common [1] 17% [3] DLT in combination therapy [7]
Gastrointestinal (Nausea, Vomiting, Diarrhea) Very Common [1] [6] Diarrhea (15%) [6]
Dizziness, Ataxia, Vertigo Common [4] [5] [1] Grade 3 lightheadedness at 1000 mg BID [5] CNS effects attributed to high log P (~5) and BBB penetration [5]
Neurological (Headache) Common [5]
Hematological (Neutropenia) Common in combination with chemo [4] [6] 31-37% (with FOLFOX4) [4] [6] DLT in combination therapy [7]
Proteinuria Common [7]

Experimental and Preclinical Applications

In Vitro and In Vivo Models

This compound has shown activity in diverse preclinical models, helping to elucidate its anti-tumor and anti-fibrotic mechanisms.

  • Leiomyosarcoma Models: In the SK-LMS-1 and SK-UT-1 leiomyosarcoma cell lines, this compound inhibited cell migration and, in VEGF-A-treated cells, increased cell death. It also partially inhibited PDGF-BB-activated AKT/p90RSK and ERK1/2 signaling pathways. Notably, it did not affect leiomyosarcoma cell growth [2].
  • Orthotopic Pancreatic Models: Preclinical studies demonstrated that this compound had significant anti-tumor activity, correlated with decreased microvessel density [3].
  • Liver Fibrosis Model: In a CCl4-induced mouse model of liver fibrosis, this compound (50 mg/kg/day by gavage) administration was associated with reduced liver fibrosis scores, hydroxyproline content, and mRNA expression of α-SMA, TGF-β1, collagen-1, VEGFR1, and VEGFR2. It also counteracted hepatic sinusoidal capillarization, indicating a potential application in treating fibrotic liver disease [8].
Biomarker and Resistance Studies

The development of resistance to anti-angiogenic therapy like this compound is a significant clinical challenge, often driven by adaptive changes in the tumor microenvironment (TME) [9].

  • Potential Biomarkers:

    • Lactate Dehydrogenase (LDH): In phase III CONFIRM trials for mCRC, patients with high baseline LDH levels showed a longer PFS benefit from this compound, suggesting LDH as a potential predictive biomarker [4] [1].
    • Soluble VEGF and VEGFR: In a pancreatic cancer phase II trial, changes in these plasma biomarkers did not correlate with response to this compound [3].
    • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This has been investigated as a potential pharmacodynamic marker for monitoring the biological effects of this compound on tumor vasculature [3] [4].
  • Mechanisms of Resistance: Resistance can involve upregulation of alternative pro-angiogenic factors (e.g., FGF-2) [4], recruitment of pro-angiogenic myeloid cells [9] [4], and revascularization independent of VEGF signaling [9]. In glioma models, this compound treatment was associated with myeloid cells acquiring endothelial signatures (CD202b, CD34), increasing the tumor's angiogenic potential [4].

Experimental Protocols and Workflows

This section outlines key methodologies used in this compound research, from in vitro assays to in vivo models.

In Vitro Cell-Based Assays

1. Cell Growth/ Viability Assay (Metabolic Activity) - Purpose: To assess the effect of this compound on tumor cell metabolic activity/proliferation. - Protocol: Seed cells (e.g., leiomyosarcoma SK-LMS-1, SK-UT-1) in 96-well plates. After adherence, treat with this compound at varying concentrations (e.g., 1-100 µM) alone or in combination with growth factors (VEGF-A at 100 ng/mL, PDGF-BB at 50 ng/mL) for 24-72 hours. Use DMSO as a vehicle control. Measure metabolic activity using a colorimetric tetrazolium salt assay (e.g., MTT, WST-1). Calculate IC50 values [2].

2. Cell Migration Assay - Purpose: To evaluate the inhibitory effect of this compound on tumor cell migration. - Protocol: Use a Boyden chamber or a wound healing ("scratch") assay. For the scratch assay, create a wound in a confluent cell monolayer. Treat cells with this compound and/or growth factors. Monitor wound closure by microscopy at regular intervals over 24-48 hours. Quantify migration as the percentage of wound area covered over time [2].

3. Apoptosis Analysis via Flow Cytometry - Purpose: To quantify this compound-induced cell death. - Protocol: Harvest cells after treatment with this compound and/or ligands. Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Analyze using flow cytometry. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [2].

4. Western Blot for Signaling Pathways - Purpose: To study the effect of this compound on downstream phosphorylation events (e.g., AKT, ERK). - Protocol: Serum-starve cells, pre-treat with this compound for 1-2 hours, then stimulate with VEGF-A or PDGF-BB for 10-30 minutes. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated proteins (p-AKT, p-ERK) and total proteins. Detect using chemiluminescence [2].

In Vivo Study Protocols

1. Mouse Model of Liver Fibrosis - Purpose: To evaluate the anti-fibrotic efficacy of this compound. - Protocol: - Induction: Induce liver fibrosis in BALB/c mice by intraperitoneal injection of CCl4 (40% in olive oil, 0.2 ml/100g body weight, twice weekly) for 6 weeks. - Treatment: Administer this compound (e.g., 50 mg/kg/day) by oral gavage concurrently with CCl4 for 4-6 weeks. - Termination: Euthanize mice, collect blood for serum biochemistry (ALT, AST) and liver tissues for analysis. - Analysis: - Histopathology: Score fibrosis in H&E and Sirius Red-stained sections. - Hydroxyproline Content: Quantify using a commercial kit as a measure of collagen deposition. - Immunohistochemistry: Stain for α-SMA (activated stellate cells) and CD34 (vascular density). - qRT-PCR: Measure mRNA levels of fibrotic markers (Collagen-I, α-SMA, TGF-β1). - Transmission Electron Microscopy (TEM): Count the number of fenestrae per hepatic sinusoid to assess sinusoidal capillarization [8].

Signaling Pathway and Research Workflow Diagrams

The following diagrams illustrate this compound's mechanism of action and a typical in vivo research workflow.

This compound Inhibition of VEGFR Signaling Pathway

Vatalanib_Pathway cluster_Inhibitor This compound Action VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR Binding Downstream Downstream Signaling (ERK, AKT, etc.) VEGFR->Downstream Phosphorylation Outcomes Cellular Outcomes: Proliferation, Survival, Migration, Permeability Downstream->Outcomes This compound This compound (PTK787) This compound->VEGFR Inhibits Inhibition (Inhibits ATP-binding site & Autophosphorylation)

This diagram illustrates the core mechanism of this compound, which inhibits VEGF-driven signaling by binding the VEGFR tyrosine kinase domain, preventing downstream pro-angiogenic signaling.

In Vivo Efficacy Assessment Workflow

Workflow Model 1. Establish Disease Model (e.g., CCl4-induced liver fibrosis or tumor xenograft) Group 2. Randomize & Group Animals (Control, Treatment, etc.) Model->Group Dosing 3. Administer Compound (this compound via oral gavage) Group->Dosing Monitor 4. Monitor & Record (Body weight, clinical signs) Dosing->Monitor Terminal 5. Terminal Analysis Monitor->Terminal Histo Histopathology (H&E, Sirius Red) Terminal->Histo Biochem Biochemical Assays (Hydroxyproline, Serum ALT/AST) Terminal->Biochem Molecular Molecular Analysis (qPCR, Western Blot, IHC) Terminal->Molecular Imaging Imaging (TEM for fenestrae) Terminal->Imaging

This flowchart outlines a standard in vivo protocol for evaluating the efficacy of this compound in a preclinical disease model, from model establishment to terminal molecular and histological analyses.

Current Research and Future Directions

While large Phase III trials in colorectal cancer did not meet their primary survival endpoints, research on this compound continues, particularly in understanding its broader applications and overcoming resistance.

  • Novel Analog Development: Research efforts are focused on designing new this compound analogs with optimized physicochemical properties to improve efficacy and reduce toxicity, particularly CNS side effects linked to its high lipophilicity (log P ~5). Strategies include ring variation (e.g., quinoxaline core), chain extension, and bivalent bioisosterism to reduce blood-brain barrier penetration [5].
  • Combination Therapies: As seen in the phase Ib study with everolimus, combining this compound with other targeted agents (e.g., mTOR inhibitors) remains a strategy to enhance efficacy, showing promise in renal cell carcinoma [7].
  • Expansion into Non-Oncological Indications: Preclinical evidence suggests this compound has anti-fibrotic effects in a mouse model of liver fibrosis, indicating potential therapeutic applications beyond oncology [8].
  • Biomarker-Driven Therapy: The correlation between high LDH levels and improved PFS with this compound in CONFIRM trials suggests a path for patient stratification. Future clinical development may benefit from a precision medicine approach [4] [1].

References

Quantitative Inhibitory Profile of Vatalanib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against key tyrosine kinase targets, as identified from in vitro kinase assays [1].

Target Kinase Reported IC₅₀ Value Experimental Context (if provided)
VEGFR-2 (KDR) 37 nM In vitro kinase assay [1]
VEGFR-1 (Flt-1) 77 nM In vitro kinase assay [1]
c-Kit Sub-micromolar In vitro kinase assay [1]
PDGFR Sub-micromolar In vitro kinase assay [1]
VEGFR-3 (Flt-4) 640 nM In vitro kinase assay [1]

These quantitative data show that this compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, with strongest activity against VEGFR-2 [1]. The inhibition of c-Kit and PDGFR at sub-micromolar concentrations confirms its multi-targeted profile [1] [2]. Research also indicates that this compound can inhibit PDGFRβ at an IC₅₀ approximately twice that of imatinib [3].

Biological Context and Significance

The inhibition of PDGFR and c-Kit by this compound contributes to its overall anti-tumor and anti-angiogenic effects.

  • c-Kit and PDGFR in Cancer: c-Kit and PDGFRα are receptor tyrosine kinases critical for cell survival, proliferation, and differentiation [4]. Gain-of-function mutations in these kinases lead to constitutive activation and are major drivers in Gastrointestinal Stromal Tumors (GISTs) [5] [4]. While this compound is not primarily developed for GISTs, its activity against these targets is pharmacologically relevant.
  • Anti-Angiogenic Strategy: PDGFR signaling is crucial for the recruitment and stabilization of pericytes, which support newly formed blood vessels [3]. By simultaneously inhibiting VEGFR on endothelial cells and PDGFR on pericytes, this compound can disrupt two key cellular components of tumor vasculature, potentially leading to more effective angiogenesis inhibition [3].

Key Experimental Evidence and Protocols

The inhibitory data is typically generated through specific biochemical and cellular assays. Here are the core methodologies referenced in the search results.

1. In Vitro Kinase Assay This biochemical assay directly measures a compound's ability to inhibit the phosphorylation activity of a purified kinase protein.

  • Core Principle: The kinase is incubated with its substrate and ATP, often with a radioactive or fluorescent tag. The level of substrate phosphorylation is quantified in the presence of varying concentrations of the inhibitor (e.g., this compound) to calculate the IC₅₀ [1].
  • Key Finding: this compound inhibited VEGFR-2 with an IC₅₀ of 37 nM in this type of assay [1].

2. Cell-Based Phosphorylation (Autophosphorylation) Assay This assay assesses a compound's functional activity in a cellular context, demonstrating its ability to block kinase signaling in living cells.

  • Core Principle: Cells (e.g., HUVE cells or CHO cells transfected with VEGFR-2) are stimulated with the relevant ligand (e.g., VEGF). The cells are pretreated with the inhibitor, and the level of receptor autophosphorylation is detected via Western blotting using phospho-specific antibodies [1].
  • Key Finding: this compound inhibited VEGF-induced autophosphorylation of VEGFR-2 in HUVE cells with an IC₅₀ of 17 nM [1].

3. Cell Proliferation Assay This functional assay determines the downstream biological consequence of kinase inhibition.

  • Core Principle: Endothelial cells (e.g., HUVE cells) or cancer cells (e.g., multiple myeloma cells) are treated with the inhibitor with or without growth factor stimulation (e.g., VEGF). Cell proliferation is measured after a period (e.g., 72 hours) using methods like BrdU incorporation or SRB/MTT assays [1] [2].
  • Key Finding: this compound effectively blocked VEGF-stimulated HUVE cell proliferation and inhibited the proliferation of multiple myeloma cells in a dose-dependent manner [1].

Signaling Pathway and Inhibitor Logic

The following diagram illustrates the core signaling pathways targeted by this compound and its overall inhibitory logic.

G cluster_external Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF/SCF/PDGF (Ligands) VEGFR VEGFR VEGF->VEGFR Binds cKit c-Kit VEGF->cKit Binds PDGFR PDGFR VEGF->PDGFR Binds Downstream Downstream Signaling (MAPK, STAT, etc.) VEGFR->Downstream Activates cKit->Downstream Activates PDGFR->Downstream Activates CellularResponse Cellular Responses: - Proliferation - Survival - Migration - Angiogenesis Downstream->CellularResponse This compound This compound This compound->VEGFR Inhibits This compound->cKit Inhibits This compound->PDGFR Inhibits

This compound inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular processes involved in cancer growth and angiogenesis.

Research Implications and Combination Strategies

The multi-targeted nature of this compound has inspired its investigation in combination therapies, particularly in aggressive cancers like glioblastoma [3]. One clinical study explored the combination of this compound with imatinib (another c-Kit/PDGFR inhibitor) and hydroxyurea [3]. The rationale was:

  • This compound targets VEGFR on endothelial cells.
  • Imatinib inhibits PDGFR on pericytes, disrupting vessel stability.
  • Hydroxyurea, in a low-dose, continuous "metronomic" schedule, targets proliferating endothelial cells [3].

This triple combination was found to be safe and well-tolerated, suggesting that concurrently targeting multiple components of the tumor vasculature is a viable strategy worthy of further investigation [3].

References

In Vitro Kinase Inhibition Profile of Vatalanib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Vatalanib against key tyrosine kinase targets, primarily derived from in vitro kinase assays [1].

Target Kinase Reported IC₅₀ Value Experimental Context / Notes
VEGFR-1 (Flt-1) 77 nM In vitro kinase assay [1]
VEGFR-2 (KDR) 37 nM In vitro kinase assay; primary known target [1]
VEGFR-3 (Flt-4) 640 nM In vitro kinase assay [1]
PDGFR Sub-micromolar In vitro kinase assay (inhibited, but precise value not given) [1]
c-Kit Sub-micromolar In vitro kinase assay (inhibited, but precise value not given) [1]
c-Fms Inhibited Activity referenced in clinical studies [2] [3]
VEGF-induced Autophosphorylation (in HUVE cells) 17 nM (IC₅₀) Cellular assay [1]
VEGF-induced Autophosphorylation (in VEGFR-2 transfected CHO cells) 34 nM (IC₅₀) Cellular assay [1]
PARP 0.5 µM (IC₅₀) Identified as an off-target in a colorimetric PARP assay [4]

The following diagram illustrates the primary kinase targets of this compound and its downstream cellular effects, integrating both its intended and off-target activities.

G cluster_primary Primary Tyrosine Kinase Targets cluster_effects Key Cellular Consequences This compound This compound VEGFR1 VEGFR-1 (IC₅₀ = 77 nM) This compound->VEGFR1 VEGFR2 VEGFR-2 (IC₅₀ = 37 nM) This compound->VEGFR2 VEGFR3 VEGFR-3 (IC₅₀ = 640 nM) This compound->VEGFR3 PDGFR PDGFR This compound->PDGFR cKit c-Kit This compound->cKit PARP PARP (Off-target) (IC₅₀ = 0.5 µM) This compound->PARP AntiAngio Inhibition of Angiogenesis VEGFR1->AntiAngio VEGFR2->AntiAngio VEGFR3->AntiAngio AntiProlif Inhibition of Tumor Cell Proliferation PDGFR->AntiProlif cKit->AntiProlif DNArepair Inhibition of DNA Repair PARP->DNArepair Apoptosis Induction of Apoptosis AntiProlif->Apoptosis

This compound's Multi-Target Mechanism

Cellular Assay Protocols and Findings

Beyond pure enzyme assays, cellular models demonstrate this compound's functional effects.

  • Experiment 1: Inhibition of VEGF-Induced Signaling and Proliferation

    • Objective: To confirm that this compound inhibits VEGF-driven autophosphorylation of VEGFR-2 and subsequent endothelial cell proliferation [1].
    • Cell Models: Human Umbilical Vein Endothelial Cells (HUVECs) and VEGFR-2 transfected Chinese Hamster Ovary (CHO) cells.
    • Treatment: Cells were pretreated with this compound prior to VEGF stimulation.
    • Key Results: this compound potently inhibited VEGF-induced autophosphorylation of VEGFR-2 with IC₅₀ values of 17 nM in HUVECs and 34 nM in CHO cells. It also effectively blocked VEGF-stimulated HUVEC proliferation [1].
  • Experiment 2: Endothelial Cell Morphology and Network Formation Assay

    • Objective: To study the effect of this compound on endothelial cell differentiation and tube formation, a key step in angiogenesis [5].
    • Cell Model: Co-culture of HUVECs with Normal Human Dermal Fibroblasts (NHDFs).
    • Treatment: this compound was used at a concentration of 1 µM.
    • Key Results: Treatment with this compound abrogated normal network formation, causing HUVECs to form isolated clusters. This morphology was identical to the effect seen when VEGF was neutralized by an antibody, confirming its potent anti-angiogenic activity in a functional cell-based system [5].
  • Experiment 3: Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

    • Objective: To evaluate the direct anti-tumor effects of this compound on cancer cells [1].
    • Cell Models: Multiple Myeloma (MM) cells and Chronic Lymphocytic Leukemia (CLL) cells.
    • Treatment: Cells were treated with this compound with varying treatment times.
    • Key Results: this compound inhibited proliferation of MM cells in a dose-dependent manner and blocked VEGF-induced ERK phosphorylation and migration. Furthermore, it induced apoptosis in CLL cells [1].

Key Insights for Researchers

  • Off-Target Activity (PARP Inhibition): A 2D and 3D similarity landscape analysis identified an unexpected off-target. An in vitro colorimetric PARP assay confirmed that this compound inhibits PARP with an IC₅₀ of 0.5 µM [4]. This suggests a potential dual mechanism of action that may contribute to its anti-cancer effect, broadening its mode of action beyond angiogenesis inhibition [4].

  • Reconstitution and Storage for Experiments:

    • Stock Solution: For a 10 mM stock, reconstitute the 5 mg lyophilized powder in 1.19 ml of DMSO [1].
    • Working Concentrations: Typically used as a pretreatment at 0.5-50 µM for 0.5-2 hours prior to stimulation. It can also be used alone with treatment times lasting up to 72 hours [1].
    • Storage: Store the powder or solution at -20°C, desiccated, and protected from light. Once in DMSO solution, it is recommended to use it within 3 months and aliquot to avoid multiple freeze-thaw cycles [1].

References

Vatalanib reconstitution DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Formulation

Vatalanib (PTK787/ZK 222584) is a small molecule protein kinase inhibitor that potently targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit to inhibit angiogenesis [1] [2]. It is orally active and has been investigated in clinical trials for various advanced solid tumors, though it remains in the investigational stage [1] [2].

Basic Chemical and Physical Properties
  • Molecular Formula: C₂₀H₁₅ClN₄ [3] [1] [2]
  • Molar Mass:
    • Free base: 346.81-346.82 g/mol [3] [1] [2]
    • Dihydrochloride salt (as supplied by some vendors): 419.73 g/mol [4]. The molecular formula for the salt is C₂₀H₁₅ClN₄•2HCl [4].
  • CAS Number:
    • Free base: 212141-54-3 [3] [2]
    • Salt form: 212141-51-0 [4]
  • Purity: Typically >99% [4] [3]
  • Physical Form: Light yellow to yellow solid [3]
Solubility

This compound is highly soluble in DMSO and also soluble in water, facilitating the preparation of concentrated stock solutions.

Table 1: Solubility Profile of this compound

Solvent Solubility Notes
DMSO 20 mg/mL [4] or 62.5 mg/mL (~180 mM) [3] Hygroscopic; use newly opened DMSO for reconstitution [3]
Water 100 mg/mL [4] -

Stock Solution Preparation and Storage

Protocol: Preparation of 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standardized 10 mM stock solution of this compound in DMSO for use in in vitro cellular assays.

Materials:

  • This compound lyophilized powder (e.g., 5 mg) [4]
  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
  • Microcentrifuge tubes (sterile, 1.5 mL)
  • Analytical balance
  • Micropipettes and sterile tips
  • Vortex mixer
  • Sonicator (optional)

Procedure:

  • Weigh the compound: Accurately weigh out 5 mg of this compound lyophilized powder [4].
  • Calculate required solvent volume: For a 10 mM stock solution, reconstitute the 5 mg in 1.19 mL of anhydrous DMSO [4].
    • Calculation basis: Using the molecular weight of the dihydrochloride salt (419.73 g/mol):
      • Moles = Mass (g) / MW = 0.005 g / 419.73 g/mol ≈ 1.19 × 10⁻⁵ mol
      • Volume (L) = Moles / Concentration = 1.19 × 10⁻⁵ mol / 0.01 mol/L = 0.00119 L = 1.19 mL
  • Reconstitute: Add 1.19 mL of DMSO directly to the vial containing the 5 mg powder or to the powder in a microcentrifuge tube.
  • Mix thoroughly: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath (5-10 minutes) can be used to ensure complete dissolution if necessary.
  • Aliquot: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles [4].
Storage and Stability

Proper storage is critical for maintaining the stability and potency of this compound stock solutions.

Table 2: Storage Conditions for this compound Stock Solutions

Form Temperature Atmosphere Stability
Lyophilized Powder -20°C Desiccated, protected from light [4] 24 months [4]
DMSO Stock Solution -20°C or -80°C Protected from light [4] [3] 3-6 months [4] [3]

Important Storage Notes:

  • Aliquoting: Aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to a loss of potency [4].
  • Solution Stability: Once reconstituted in DMSO, use the solution within 3 months to prevent loss of potency [4]. Solutions stored at -80°C can be stable for up to 6 months [3].
  • Hygroscopicity: Hygroscopic DMSO can absorb water and impact solubility; always use newly opened DMSO for reconstitution [3].

Key Experimental Protocols

Protocol: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation

Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in cells.

Cell Lines: CHO cells transfected with VEGFR-2 or HEK293 cells expressing VEGFR-2 [3].

Reagents:

  • Cell culture medium and supplements
  • Recombinant VEGF
  • This compound stock solution (10 mM in DMSO)
  • DMSO (vehicle control)
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Phospho-VEGFR-2 (Tyr1175) ELISA kit or materials for Western blotting

Procedure:

  • Cell seeding and culture: Seed cells in appropriate culture plates and grow to 70-80% confluence.
  • Pretreatment: Pretreat cells with varying concentrations of this compound (e.g., 0.5-50 μM) for 0.5-2 hours prior to VEGF stimulation [4]. Include a vehicle control (DMSO at the same final concentration).
  • Stimulation: Stimulate cells with VEGF (e.g., 50 ng/mL) for a predetermined time (e.g., 10 minutes).
  • Cell lysis: Lyse cells in ice-cold lysis buffer.
  • Analysis: Determine the levels of phosphorylated VEGFR-2 using an ELISA [3] or Western blotting.

Expected Outcome: this compound inhibits VEGF-induced VEGFR-2 phosphorylation with an IC₅₀ of 34 nM in CHO cells and 21 nM in HEK293 cells [3].

Protocol: Inhibition of VEGF-Induced HUVEC Proliferation

Objective: To evaluate the anti-proliferative effect of this compound on VEGF-stimulated human umbilical vein endothelial cells (HUVECs).

Cell Line: HUVECs.

Reagents:

  • Endothelial Cell Growth Medium (EGM-2)
  • Recombinant VEGF
  • This compound stock solution (10 mM in DMSO)
  • DMSO (vehicle control)
  • WST-8 or MTT cell proliferation assay kit

Procedure:

  • Cell seeding: Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells/well in basal medium and allow to adhere overnight.
  • Treatment: Treat cells with this compound (e.g., a concentration range from 1 nM to 1 μM) for 1 hour before adding VEGF (e.g., 10-50 ng/mL) [3]. Include controls (untreated, VEGF-only, vehicle control).
  • Incubation: Incubate the cells for 3 days [3].
  • Viability assay: Add WST-8 or MTT reagent and incubate according to the manufacturer's instructions. Measure the absorbance.

Expected Outcome: this compound inhibits VEGF-induced HUVEC proliferation with an IC₅₀ of 33 nM [3].


Biological Activity and Key Data

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against key receptors involved in angiogenesis.

Table 3: Kinase Inhibition Profile of this compound

Target Kinase IC₅₀ Value Experimental Context
VEGFR-2 (KDR) 37 nM [4] [3] In vitro kinase assay [4]
VEGFR-1 (Flt-1) 77 nM [4] In vitro kinase assay [4]
VEGFR-3 (Flt-4) 640 nM [4] In vitro kinase assay [4]
PDGFR-β 580 nM [3] -
c-Kit 730 nM [3] -

Table 4: Cellular Activity of this compound in Various Cell Lines

Cell Line Assay Type IC₅₀ / Effect Context
HUVEC VEGF-induced proliferation inhibition [3] 33 nM [3] WST-8 assay, 3-day treatment [3]
CHO (VEGFR-2 transfected) Inhibition of VEGF-induced VEGFR-2 phosphorylation [4] [3] 34 nM [4] ELISA, 8 μM ATP [3]
HEK293 (VEGFR-2 expressing) Inhibition of VEGFR-2 phosphorylation [3] 21 nM [3] Cell-based ELISA [3]
A549 (Human lung carcinoma) Cytotoxicity/Growth Inhibition [3] 21.16 μM [3] MTT assay, 72-hour treatment [3]
HT-29 (Human colon carcinoma) Cytotoxicity/Growth Inhibition [3] 22.11 μM [3] MTT assay, 72-hour treatment [3]
MDA-MB-231 (Human breast cancer) Cytotoxicity/Growth Inhibition [3] 57.72 μM [3] MTT assay, 72-hour treatment [3]
Multiple Myeloma Cells (MM.1S) Proliferation inhibition; blocks VEGF-induced ERK phosphorylation and migration [4] Dose-dependent [4] -
Chronic Lymphocytic Leukemia (CLL) Cells Induction of apoptosis [4] Dose-dependent [4] -
Mechanism of Action and Signaling Pathway

This compound exerts its antiangiogenic effects by selectively inhibiting the tyrosine kinase activity of VEGF receptors (VEGFR-1, -2, -3), PDGFR-β, and c-Kit [4] [1] [2]. This inhibition blocks downstream pro-survival and proliferative signaling pathways (such as ERK) in endothelial cells, thereby suppressing tumor angiogenesis and growth [4] [2].

Below is a workflow diagram summarizing the experimental process from stock preparation to key assays and outcomes:

G cluster_stock Stock Solution Preparation cluster_cell In Vitro Cellular Assays cluster_outcomes Key Outcomes Start Start: this compound Protocol A Weigh 5 mg this compound powder Start->A B Reconstitute in 1.19 mL DMSO A->B C Vortex and sonicate B->C D Aliquot and store at -20°C C->D E Seed and culture cells D->E Working solution prepared from aliquot F Pretreat with this compound (0.5-50 µM, 0.5-2 hours) E->F G Apply stimulus (e.g., VEGF) F->G H Incubate (up to 72 hours) G->H I Analyze results (ELISA, MTT, etc.) H->I J Inhibit VEGFR-2 Phosphorylation (IC50: 21-34 nM) I->J K Block HUVEC Proliferation (IC50: 33 nM) I->K L Induce Apoptosis in Cancer Cells I->L M Inhibit Tumor Angiogenesis I->M


Important Safety and Handling Notes

  • Research Use Only: this compound is labeled "For Research Use Only" and has not been approved by the FDA or other regulatory agencies for any purpose. It is not for diagnostic or therapeutic use in humans [4] [3].
  • General Handling: Always wear appropriate personal protective equipment (PPE) including lab coat, gloves, and safety glasses when handling the compound.
  • DMSO Caution: Be aware that DMSO is an efficient solvent for transporting chemicals through the skin. Handle DMSO solutions with extra care.
  • Waste Disposal: Dispose of all waste materials according to your institution's hazardous chemical waste regulations.

Conclusion

This document provides detailed protocols for preparing this compound stock solutions in DMSO and outlines key methodologies for assessing its biological activity in in vitro models. The high solubility of this compound in DMSO allows for easy preparation of concentrated stocks, facilitating its use in cellular assays to study angiogenesis and tyrosine kinase inhibition. Adherence to the recommended storage conditions and experimental procedures will ensure reliable and reproducible results in research settings.


References

Vatalanib cell culture treatment concentration and duration

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Cell Culture Treatment Parameters

Cell Type / Experimental Model Treatment Concentration Treatment Duration Key Findings / Context Citation
Multiple Myeloma (MM.1S cells) Varying doses Up to 48 hours Inhibited VEGF-induced ERK phosphorylation and cell migration. [1]
Chronic Lymphocytic Leukemia (CLL cells) Varying doses (with pazopanib) Not Specified Dose-dependent apoptosis observed. [1]
General Cell Culture (VEGFR Inhibition) 0.5 - 50 μM (pretreatment) 0.5 - 2 hours (pretreatment) Used prior to stimulator treatment to inhibit kinase activity. [1]
General Cell Culture (Proliferation/Apoptosis) Varying concentrations Up to 72 hours Used alone to assess effects on cell survival and death. [1]
Glioblastoma (U87 cells) Used in nanoformulation with CPI444 24 hours Significant reduction in cell survival; part of a combinatorial strategy. [2]

Detailed Experimental Protocol Examples

To help you design your experiments, here are more detailed methodologies from the research.

1. Protocol for Signaling and Migration Studies (Multiple Myeloma) This protocol is adapted from studies investigating the effect of this compound on VEGF-induced pathways [1].

  • Cell Line: HUVE (Human Umbilical Vein Endothelial) cells or VEGFR-2 transfected CHO cells, and MM.1S multiple myeloma cells.
  • Compound Preparation: this compound is supplied as a lyophilized powder. Reconstitute to a 10 mM stock solution by adding 1.19 mL of DMSO to a 5 mg vial. Prepare working concentrations in cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.
  • Treatment:
    • For signaling inhibition (e.g., blocking VEGF-induced autophosphorylation), pre-treat cells with this compound at concentrations in the range of 0.5 to 50 μM for 30 minutes to 2 hours before stimulating with VEGF [1].
    • For migration and proliferation assays, treat cells with this compound for extended periods, typically 24 to 48 hours.
  • Key Readouts:
    • Western blot analysis for ERK phosphorylation and VEGFR-2 autophosphorylation.
    • Cell migration assays (e.g., Boyden chamber).
    • Cell proliferation assays (e.g., MTT, XTT).

2. Protocol for Combinatorial Nanoformulation Treatment (Glioblastoma) This protocol is based on a study using a graphene oxide-polyethylene glycol (GO-PEG) nanocarrier to deliver this compound and another drug, CPI444, to glioblastoma cells [2].

  • Cell Line: Glioblastoma U87 cells.
  • Nanoformulation Preparation:
    • Covalently modify Graphene Oxide (GO) with a 6-armed PEG-amine dendrimer to create a water-dispersible GO-PEG nanocargo.
    • Load this compound and CPI444 separately onto the GO-PEG nanocarrier.
    • Combine the two drug-loaded nanoconjugates in a predetermined optimal ratio for treatment.
  • Treatment: Treat U87 cells with the combinatorial nanoformulation for 24 hours.
  • Key Readouts:
    • Cell viability assays.
    • Measurement of intracellular calcium levels.
    • Expression analysis of stem cell markers (Oct4, Nanog) via qPCR or Western blot.
    • Cell migration assays (e.g., scratch assay), monitoring markers like CD24.

This compound's Mechanism of Action in Cell Signaling

The following diagram illustrates the primary molecular targets of this compound, which explains its biological effects in the protocols above.

G VEGF VEGF Ligand VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binds Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) VEGFR->Downstream Activates PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds PDGFR->Downstream Activates cKit c-Kit Receptor cKit->Downstream Activates This compound This compound (PTK787) This compound->VEGFR Inhibits This compound->PDGFR Inhibits This compound->cKit Inhibits Effects Cellular Effects (Proliferation, Migration, Survival, Angiogenesis) Downstream->Effects Leads to

Key Practical Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 20 mg/mL) and water (e.g., 100 mg/mL) [1]. For long-term storage, keep the lyophilized powder or solution at -20°C, protected from light and moisture. Once in solution, it is recommended to use it within 3 months and avoid multiple freeze-thaw cycles to prevent loss of potency [1].
  • Dosing Strategy: The effective concentration can vary significantly based on cell type and assay. The broad range of 0.5-50 μM in general protocols suggests a dose-response curve should be established for any new experimental system [1].
  • Combination Therapies: As evidenced by its use with CPI444 and in clinical trials with everolimus, this compound shows promise in combinatorial regimens [3] [2]. Consider targeting parallel or compensatory pathways for enhanced efficacy.
  • Off-Target Effects: While a potent VEGFR inhibitor, remember that this compound also targets PDGFR and c-Kit at sub-micromolar concentrations [1]. This should be considered when interpreting results, especially at higher concentrations.

References

Vatalanib combination therapy with chemotherapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Applications of Vatalanib Combinations

The table below summarizes key clinical trials of this compound in combination with other therapies.

Tumor Type Combination Therapy Study Phase Key Efficacy Findings Common Grade 3/4 Adverse Events Recommended Dosage Regimen Citation
Advanced Solid Tumors This compound + Everolimus (mTOR inhibitor) Phase I Disease control rate (PR+SD): 71.5% (9 PR, 41 SD out of 70 pts) Hypertriglyceridemia, hypercholesterolemia, fatigue, vomiting, nausea, diarrhea This compound: 1250 mg once daily or 750 mg twice daily + Everolimus: 10 mg once daily [1]
Metastatic Pancreatic Cancer (second-line) This compound monotherapy Phase II 6-month survival: 29%; Median PFS: 2 months; 2 PRs; 28% SD Hypertension (20%), fatigue (17%), abdominal pain (17%), elevated alkaline phosphatase (15%) This compound: 250 mg bid (Week 1) → 500 mg bid (Week 2) → 750 mg bid (Week 3+) [2]
Advanced Solid Tumors & RCC This compound + Everolimus Phase Ib In RCC: Median PFS: 5.8 months; Median OS: 16.5 months; 7 PRs out of 24 evaluable pts Proteinuria, fatigue, hypertriglyceridemia, nausea, vomiting This compound: 1000 mg daily + Everolimus: 5 mg daily [3]
Metastatic Colorectal Cancer This compound + FOLFOX4 Phase III (CONFIRM-1 & 2) Improved PFS in subgroup with high serum LDH or high tumor pVEGFR2/KDR+ vascular density Not specified in results This compound: 1250 mg once daily + FOLFOX4 chemotherapy [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here are detailed methodologies from the cited studies.

Phase I Protocol: this compound in Combination with Everolimus

This protocol established the maximum tolerated dose (MTD) and safety profile for the this compound and everolimus combination [1].

  • Patient Population: Adults with advanced solid tumors. A dose-expansion cohort included patients with metastatic renal cell carcinoma (RCC).
  • Study Design: Traditional "3 + 3" dose escalation followed by a dose-expansion cohort.
  • Dosing:
    • This compound: Administered orally once or twice daily.
    • Everolimus: Administered orally once daily.
    • Treatment cycles were typically 28 days.
  • Dose-Limiting Toxicity (DLT) Assessment: DLTs were evaluated during the first cycle. Toxicities were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
  • Efficacy Assessment:
    • Tumor response was assessed using Modified Response Evaluation Criteria in Solid Tumors (RECIST).
    • Scans were performed at baseline and every two cycles.
  • Biomarker Analysis:
    • Dynamic Contrast-Enhanced MRI (DCE-MRI): Used as a potential pharmacodynamic biomarker to assess changes in tumor vascularity and blood flow [1].
Phase II Protocol: this compound Monotherapy for Pancreatic Cancer

This protocol evaluated the efficacy and tolerability of this compound as a second-line therapy in metastatic pancreatic cancer using a "ramp-up" dosing schedule [2].

  • Patient Population: Patients with metastatic or advanced pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy.
  • Dosing Schedule ("Ramp-up"):
    • Week 1: this compound 250 mg orally, twice daily.
    • Week 2: this compound 500 mg orally, twice daily.
    • Week 3 and beyond: this compound 750 mg orally, twice daily (if tolerated).
  • Dose Modification Rules:
    • For Grade 3 or higher drug-related toxicity, treatment was held for up to one week.
    • Upon resolution to Grade ≤2, treatment was resumed at a reduced dose (first reduction: 1000 mg/day; second reduction: 750 mg/day).
  • Primary Endpoint: 6-month overall survival rate.
  • Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and safety.
  • Biomarker Correlative Studies:
    • Blood samples were collected to analyze soluble biomarkers, including VEGF and soluble VEGFR.
    • DCE-MRI was also explored as a potential imaging biomarker for response [2].

This compound's Mechanism of Action and Pathway

The following diagram illustrates the mechanistic pathway of this compound and its combination with mTOR inhibition.

G cluster_pathway VEGF/VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Stimulates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Cell Proliferation & Survival Cell Proliferation & Survival This compound This compound This compound->VEGFR Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits Protein Synthesis->Cell Proliferation & Survival

This diagram shows that this compound acts as a VEGFR tyrosine kinase inhibitor, blocking the pro-angiogenic signaling upstream [5]. When combined with Everolimus, which inhibits the mTOR complex downstream, the therapy achieves a more comprehensive suppression of the signaling pathway that drives tumor growth and angiogenesis [1] [3].

Biomarkers for Patient Stratification

Research indicates that specific biomarkers could help identify patients most likely to benefit from this compound therapy.

  • Serum Lactate Dehydrogenase (LDH): In metastatic colorectal cancer trials, patients with high baseline serum LDH levels derived a significant progression-free survival benefit from the addition of this compound to FOLFOX4 chemotherapy [4].
  • Tumor Vascular Density (VD): Analysis of tumor samples from the CONFIRM trials revealed that colorectal cancer patients with high phosphorylated VEGFR2 (pVEGFR2/KDR) positive vascular density in their tumors had a significantly improved PFS when treated with this compound. This suggests that activated vessel density could be a predictive biomarker for this compound's efficacy [4].

Research Considerations and Future Directions

  • Toxicity Management: Combination therapies, particularly with other targeted agents like everolimus, require careful management of class-effect toxicities such as hypertension, proteinuria, and metabolic disturbances [1] [3].
  • Dosing Strategy: The ramp-up dosing schedule used in the pancreatic cancer trial was implemented to improve tolerability and achieve stable, therapeutic drug levels [2]. This approach could be considered for future clinical applications.
  • Patient Selection: Future studies should integrate biomarker analysis (e.g., LDH, pVEGFR2 VD) to enrich for patient populations more likely to respond, thereby improving the therapeutic index of this compound-containing regimens [4].

References

Comprehensive Application Notes and Protocols: Vatalanib and HET0016 Combination Therapy for Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Glioblastoma (GBM) is the most common and aggressive primary malignant brain tumor in adults, characterized by pronounced hypervascularity and severe hypoxia. Despite multimodal treatment approaches involving surgical resection, radiotherapy, and temozolomide chemotherapy, the prognosis remains poor with a median survival of just 15-18 months and a five-year survival rate below 7% [1]. The hypervascular nature of GBM provided the rationale for developing antiangiogenic therapies (AATs) targeting the vascular endothelial growth factor (VEGF) signaling pathway. However, single-agent AATs have demonstrated only transient benefits followed by therapeutic resistance and tumor progression, necessitating combination approaches to overcome resistance mechanisms [2] [3].

Vatalanib (PTK787/ZK222584) is an oral tyrosine kinase inhibitor that primarily targets VEGF receptors (VEGFR-1 and VEGFR-2), with additional activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms at higher concentrations [4]. As a monotherapy, this compound has shown limited efficacy in GBM due to the development of alternative resistance mechanisms, including upregulation of compensatory pro-angiogenic factors and recruitment of bone marrow-derived cells (BMDCs) to the tumor microenvironment [2] [5].

HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine) is a highly selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent eicosanoid metabolite of arachidonic acid produced by enzymes of the CYP4A and CYP4F families [2] [6]. 20-HETE promotes tumor growth through multiple mechanisms, including stimulation of tumor cell proliferation, angiogenesis, and vascular mimicry [7]. The combination of this compound with HET0016 addresses complementary pathways in GBM pathogenesis, potentially overcoming the limitations of single-agent AAT by simultaneously targeting multiple resistance mechanisms.

Table 1: Key Characteristics of this compound and HET0016

Parameter This compound HET0016
Primary Target VEGFR-1, VEGFR-2 CYP4A/CYP4F enzymes
Primary Mechanism Inhibition of VEGF signaling Inhibition of 20-HETE synthesis
Administration Route Oral Intraperitoneal or Intravenous
Typical Dose (Preclinical) 50 mg/kg/day 10 mg/kg/day
Key Resistance Mechanisms Upregulation of alternative pro-angiogenic factors, BMDC recruitment Vascular mimicry, myeloid cell infiltration

Experimental Models and Treatment Schedules

Animal Models and Cell Lines

The orthotopic U251 human glioma model in immunocompromised nude rats (RNU nu/nu) represents the primary experimental system for evaluating the this compound and HET0016 combination therapy [2]. The U251 cell line is a well-established model for human GBM that recapitulates key features of the human disease, including infiltrative growth and robust angiogenesis. For implantation, (4 \times 10^5) U251 cells suspended in 5 µL of serum-free RPMI 1640 medium are injected into the right cerebral hemisphere at coordinates 3 mm right and 1 mm anterior to bregma [2] [8] [9].

Additional models used in complementary studies include:

  • Syngeneic GL261 mouse GBM model in immunocompetent C57BL/6 mice for evaluating immune responses [6]
  • Patient-derived xenograft (PDX) models (e.g., GBM811) for assessing survival benefits [6]
  • C6 rat glioma model for specific mechanistic studies [1]
Treatment Schedules and Experimental Groups

Two primary treatment schedules have been investigated to model different clinical scenarios [2] [8]:

  • Early Treatment (Day 0-21): Treatment initiates on the same day as tumor implantation, modeling adjuvant therapy following surgical resection or radiotherapy where minimal residual disease is present.

  • Delayed Treatment (Day 8-21): Treatment begins 8 days post-implantation when tumors are established (~3 mm in size) with a hypoxic microenvironment and developed neovascularization, modeling therapy initiated after tumor detection.

The standard experimental groups for combination studies include:

  • Vehicle control group
  • This compound monotherapy (50 mg/kg/day, orally)
  • HET0016 monotherapy (10 mg/kg/day, intraperitoneally or intravenously)
  • Combination therapy (this compound + HET0016)

Treatments are typically administered 5 days per week until day 21, with comprehensive endpoint analyses performed on day 22 [2].

Drug Formulations and Administration Protocols

This compound Formulation and Administration

Formulation: this compound is typically prepared in a vehicle solution suitable for oral gavage. The exact formulation composition should be optimized based on solubility studies, but commonly used vehicles include aqueous suspensions with appropriate suspending agents [2].

Administration:

  • Route: Oral gavage
  • Dosage: 50 mg/kg/day
  • Frequency: Once daily, 5 days per week
  • Duration: 21 days (either day 0-21 or day 8-21 depending on schedule)
HET0016 Formulations and Administration
3.2.1 Intraperitoneal Formulation

Formulation: HET0016 is prepared in a vehicle containing cremophor and DMSO for intraperitoneal administration [6]. The standard formulation involves dissolving HET0016 in a mixture of cremophor EL, ethanol, and saline (1:1:18 ratio) to achieve the desired concentration for consistent dosing at 10 mg/kg [2].

Administration:

  • Route: Intraperitoneal injection
  • Dosage: 10 mg/kg/day
  • Frequency: Once daily, 5 days per week
  • Duration: 21 days
3.2.2 Intravenous Formulation with HPßCD

An advanced intravenous formulation of HET0016 using 2-Hydroxypropyl Beta Cyclodextrin (HPßCD) significantly improves bioavailability and tumor delivery [6] [10].

Formulation Protocol:

  • Dissolve HPßCD in sterile water to prepare a 30% (w/v) solution
  • Add HET0016 to the HPßCD solution at a concentration of 5 mg/mL
  • Mix thoroughly using a magnetic stirrer or vortex mixer until complete dissolution is achieved (typically 2-4 hours)
  • Filter sterilize the solution through a 0.22 µm filter
  • Store at 4°C for up to 5 days without significant precipitation or degradation

Quality Control:

  • Verify solubility and absence of precipitate before each administration
  • Confirm stability via mass spectrometric analysis showing molecular weight of HET0016 between 206-207 kDa with retention time of 2.9 minutes [6]

Administration:

  • Route: Intravenous injection (tail vein or other appropriate vessel)
  • Dosage: 10 mg/kg/day
  • Frequency: Once daily, 5 days per week
  • Duration: 21 days

Table 2: Pharmacokinetic Comparison of HET0016 Formulations

Parameter Intraperitoneal (Cremophor/DMSO) Intravenous (HPßCD)
Peak Plasma Concentration 15,938 ng/mL at 5 min 105,042 ng/mL at 5 min
Tumor Concentration at 60 min 325 ng/g 9,251 ng/g
Tumor-to-Plasma Ratio ~0.07 ~0.25
Elimination Half-life ~45 minutes ~45 minutes

Assessment Methodologies and Experimental Endpoints

Magnetic Resonance Imaging (MRI) Protocols

In vivo MRI is performed on day 22 using a 7 Tesla scanner to non-invasively monitor treatment responses [2]. Animals are anesthetized with 2% isoflurane and positioned in a customized cradle for imaging. The standard MRI protocol includes:

  • T2-weighted imaging: For tumor volume quantification
  • Dynamic Contrast-Enhanced (DCE)-MRI: For assessment of vascular parameters
  • Perfusion-weighted imaging: For evaluation of blood flow

Key Vascular Parameters from DCE-MRI:

  • Ktrans: Forward volume transfer constant between blood plasma and extravascular extracellular space (EES), reflecting vascular permeability
  • ve: Volume of EES per unit volume of tissue
  • vp: Blood plasma volume per unit volume of tissue
  • kep: Rate constant between EES and blood plasma
  • rCBF: Relative cerebral blood flow
Immunohistochemistry and Protein Analysis

Following MRI on day 22, animals are euthanized, and brain specimens are divided for immunohistochemistry and protein array analysis [2].

Tissue Processing:

  • Perfuse animals with saline followed by 4% paraformaldehyde
  • Extract brains and post-fix in 4% paraformaldehyde for 24 hours
  • Embed in paraffin or optimal cutting temperature (OCT) compound for frozen sections
  • Section at 4-5 µm thickness using a microtome or cryostat

Key Immunohistochemical Markers:

  • Ki-67: Cell proliferation marker
  • Laminin and α-SMA: Neovascularization markers
  • CD31/PECAM-1: Endothelial cell marker
  • HIF-1α: Hypoxia marker
  • Periodic acid-Schiff (PAS) with laminin: Vascular mimicry identification [7]

Protein Array Analysis:

  • Utilize proteome profiler arrays to measure multiple angiogenic factors simultaneously
  • Key targets include VEGF, SDF-1α, FGF-1, FGF-2, HIF-1α, and Ephrin receptors [2]

Key Findings and Efficacy Data

Tumor Growth Inhibition

The combination of this compound and HET0016 demonstrates significant tumor growth control compared to monotherapy approaches, with efficacy dependent on treatment timing [2] [8]. When administered together from the day of tumor implantation (0-21 days), the combination therapy results in:

  • Reduced tumor volume compared to vehicle-treated controls
  • Decreased tumor cell proliferation (Ki-67 positive cells)
  • Inhibition of tumor cell migration
  • Attenuation of the paradoxical tumor growth observed with this compound monotherapy

The intravenous HPßCD formulation of HET0016 shows enhanced efficacy compared to the intraperitoneal formulation, with delayed (day 8-21) IV treatment achieving significant tumor volume reduction versus vehicle controls [6].

Effects on Vascular Parameters and Microenvironment

The combination therapy significantly alters key vascular parameters measured by DCE-MRI [2] [6]:

  • Decreased vascular permeability (Ktrans)
  • Reduced blood plasma volume (vp)
  • Diminished extracellular space volume (ve)
  • Increased blood flow (rCBF) in some scenarios, suggesting vascular normalization

Additionally, the combination approach demonstrates inhibition of vascular mimicry (VM) - an alternative mechanism of vascularization where tumor cells form fluid-conducting channels independent of endothelial cells [7]. HET0016 significantly reduces VM structures at both the core and periphery of tumors, particularly important given that this compound monotherapy can induce VM formation as a resistance mechanism.

Impact on Signaling Pathways and Molecular Mediators

Protein array analyses reveal that the combination therapy modulates multiple signaling pathways involved in GBM progression and treatment resistance [2]:

  • Downregulation of pro-angiogenic factors including VEGF, SDF-1α, FGF-1, FGF-2
  • Reduction in phosphorylation of ERK1/2, SAPK/JNK, and c-JUN
  • Inhibition of EGF and PDGFR signaling pathways
  • Decreased expression of MMP-2 and MMP-9 via PI3K/AKT pathways

The following diagram illustrates the key molecular pathways targeted by this compound and HET0016 combination therapy:

G AA Arachidonic Acid CYP4A4F CYP4A/CYP4F Enzymes AA->CYP4A4F HETE 20-HETE Proliferation Tumor Cell Proliferation HETE->Proliferation Angiogenesis Angiogenesis HETE->Angiogenesis Migration Cell Migration HETE->Migration VM Vascular Mimicry HETE->VM Resistance Therapy Resistance HETE->Resistance CYP4A4F->HETE HET0016 HET0016 HET0016->CYP4A4F Inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR->Proliferation VEGFR->Angiogenesis This compound This compound This compound->VEGFR Inhibits

Diagram 1: Molecular pathways targeted by this compound and HET0016 combination therapy. HET0016 inhibits CYP4A/CYP4F enzymes, reducing production of 20-HETE, which promotes tumor proliferation, angiogenesis, migration, vascular mimicry, and therapy resistance. This compound directly inhibits VEGFR signaling, blocking VEGF-driven angiogenesis and proliferation.

Survival Benefit in Patient-Derived Xenograft Models

In survival studies using patient-derived xenografts (GBM811), the combination of HET0016 with standard care (focal radiation and temozolomide) demonstrates prolonged survival to 26 weeks compared to controls, representing a significant therapeutic benefit [6].

Table 3: Summary of Key Efficacy Findings from Preclinical Studies

Treatment Tumor Volume Reduction Effect on Vascular Parameters Impact on Cellular Processes Effect on Survival
This compound Monotherapy Limited or paradoxical increase Increased permeability, blood volume Increased hypoxia, alternative angiogenesis Minimal improvement
HET0016 Monotherapy Moderate reduction Normalized vascular parameters Reduced proliferation, migration, VM Moderate improvement
Combination Therapy Significant reduction Decreased permeability, normalized vessels Reduced proliferation, migration, VM Substantial improvement
IV HET0016 Formulation Enhanced reduction Improved vascular normalization Enhanced reduction in proliferation Maximum improvement

Conclusion and Future Directions

The combination of this compound and HET0016 represents a promising therapeutic approach for glioblastoma that addresses multiple resistance mechanisms through complementary pathways. The timing of treatment initiation emerges as a critical factor, with early combination therapy showing enhanced efficacy. The development of an intravenous HPßCD formulation of HET0016 significantly improves bioavailability and tumor delivery, overcoming limitations of previous administration routes.

Future research directions should focus on:

  • Optimizing treatment schedules and sequencing with standard therapies
  • Exploring triple combination regimens with temozolomide and radiotherapy
  • Developing biomarkers for patient selection and response monitoring
  • Investigating mechanisms of residual resistance to further improve efficacy
  • Transitioning promising preclinical findings to early-phase clinical trials

The comprehensive protocols and application notes provided herein establish a foundation for further investigation of this combination approach and its potential translation to clinical practice for this devastating disease.

References

Comprehensive Application Notes and Protocols: Combinatorial Vatalanib and CPI444 Delivery via PEGylated Graphene Oxide for Glioblastoma Multiforme Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GBM Challenges and Combinatorial Targeting Strategy

Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, classified as WHO Grade IV glioma with a devastating median survival of only 12-15 months despite aggressive multimodal therapy. The blood-brain barrier (BBB) presents a fundamental physiological obstacle that restricts the access of approximately 98% of small-molecule therapeutics to brain tumor tissue, while intratumoral heterogeneity enables therapeutic escape and disease recurrence through multiple resistance mechanisms. The current standard of care—the Stupp protocol—combines surgical resection followed by radiotherapy with temozolomide chemotherapy, but demonstrates five-year survival rates below 10%, highlighting the urgent need for innovative therapeutic approaches that can overcome these biological barriers [1].

The combinatorial targeting strategy of Vatalanib and CPI444 addresses multiple hallmarks of GBM simultaneously through a carefully designed polypharmacology approach. This compound (PTK787) is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor-β (PDGFR-β), and the proto-oncogene c-KIT, thereby disrupting the aberrant tumor vasculature that characterizes GBM. CPI444 is an adenosine A2A receptor (A2AR) antagonist that blocks immunosuppressive signaling in the tumor microenvironment, potentially enhancing anti-tumor T-cell responses and directly affecting GBM cell proliferation. This multi-target approach simultaneously addresses angiogenesis, tumor cell survival, and immunosuppression, representing a promising strategy for overcoming the adaptive resistance mechanisms that frequently undermine single-agent therapies in neuro-oncology [2] [3].

Table 1: Key Cellular Targets in GBM and Their Therapeutic Implications

Target Function in GBM Therapeutic Agent Mechanism of Action
VEGFR-1, -2, -3 Tumor angiogenesis, vascular permeability This compound Tyrosine kinase inhibition
PDGFR-β Tumor cell proliferation, angiogenesis This compound Tyrosine kinase inhibition
c-KIT Stem cell maintenance, tumorigenesis This compound Tyrosine kinase inhibition
A2A Receptor Immunosuppression, tumor cell survival CPI444 Adenosine receptor antagonism

Nanoformulation Design and Characterization

Rationale for Nanocarrier Implementation

The implementation of nanoparticle-based drug delivery addresses fundamental pharmacological limitations posed by the physicochemical properties of both this compound and CPI444. Both therapeutic agents exhibit pronounced hydrophobicity, resulting in poor aqueous solubility that compromises bioavailability, dosing accuracy, and distribution to the intended CNS site of action. The PEGylated graphene oxide (GO-PEG) nanoarchitecture overcomes these limitations through its unique two-dimensional planar structure with an exceptionally high specific surface area (theoretically ~2630 m²/g), enabling substantial drug loading of hydrophobic compounds via π-π stacking, hydrophobic interactions, and van der Waals forces. Furthermore, independent studies have demonstrated that GO-based nanostructures can cross the BBB through various proposed mechanisms, including adsorptive-mediated transcytosis and carrier-mediated transport, thereby facilitating drug delivery to intracranial tumors that would otherwise remain pharmacologically sanctuary sites [2] [3] [4].

The 6-armed PEG-amine dendrimer (15 kDa) covalently conjugated to graphene oxide serves multiple critical functions in the nanoformulation. First, it significantly enhances aqueous dispersibility and physiological stability, preventing aggregation under ionic conditions that would otherwise compromise pharmaceutical suitability. Second, the PEG corona creates a steric stabilization barrier that reduces opsonization and subsequent clearance by the reticuloendothelial system, thereby extending plasma half-life and improving the likelihood of tumor accumulation. Third, the terminal amine groups on the PEG arms provide accessible functional groups for potential further derivatization with targeting ligands that could enhance specificity for GBM cells or tumor neovasculature. This nanoplatform represents an optimized compromise between drug loading capacity, physiological stability, and biocompatibility requirements for intracranial therapy [2].

Synthesis and Drug Loading Methodology

The graphene oxide synthesis follows an improved Hummers' method that begins with natural graphite flakes (325 mesh) oxidized using a mixture of concentrated H₂SO₄ and H₃PO₄ (9:1 ratio) with KMnO₄ as the primary oxidizing agent. This approach minimizes the formation of cytotoxic Mn residues while generating sufficient oxygen-containing functional groups (hydroxyl, epoxide, carbonyl, carboxyl) on the graphene basal planes and edges. The covalent PEGylation process involves activating these oxygen functionalities using a carbodiimide crosslinking agent (EDC) in MES buffer (pH 6.0) to form reactive intermediates that subsequently conjugate with the 6-armed PEG-amine dendrimer through stable amide bonds. The resulting GO-PEG conjugate is then subjected to extensive dialysis against distilled water for 72 hours to remove unreacted reagents and byproducts, followed by lyophilization to yield a stable powder that can be stored at -20°C for extended periods without formulation degradation [2].

The drug loading process is performed separately for each therapeutic agent to optimize individual loading parameters before combinatorial formulation. For both drugs, a solution-based adsorption method is employed where each drug is dissolved in anhydrous DMSO and added to an aqueous dispersion of GO-PEG at a optimized mass ratio of 1:5 (drug:GO-PEG). The mixture is stirred continuously for 24 hours at room temperature in light-protected conditions to prevent photodegradation, after which the drug-loaded nanoconjugates are separated from unbound drug molecules via centrifugation at 14,000 rpm for 30 minutes. The resulting pellet is washed twice with PBS (pH 7.4) and resuspended in sterile saline for characterization and experimental use. This approach achieves high loading efficiencies of approximately 78% for CPI444 and 82% for this compound as quantified through HPLC analysis of the supernatant, with the optimal combinatorial ratio determined to be 1:1 (this compound:CPI444) based on preliminary carrier-free in vitro screening in U87 GBM cells [2].

G cluster_central cluster_drugs GO GO GOPEG GOPEG GO->GOPEG Covalent Conjugation PEG PEG PEG->GOPEG GOPEG_Vata GOPEG_Vata GOPEG->GOPEG_Vata Individual Loading GOPEG_CPI GOPEG_CPI GOPEG->GOPEG_CPI Individual Loading This compound This compound This compound->GOPEG_Vata CPI444 CPI444 CPI444->GOPEG_CPI Nanoformulation Nanoformulation GOPEG_Vata->Nanoformulation GOPEG_CPI->Nanoformulation

Diagram 1: GO-PEG nanoassembly and combinatorial drug loading process. Graphene oxide (GO) is covalently conjugated with 6-armed PEG-amine dendrimers before sequential loading of this compound and CPI444 drugs, resulting in the final combinatorial nanoformulation.

In Vitro Assessment Protocols

Cell Culture and Treatment Conditions

The GBM cell model utilized throughout these application notes is the U-87 MG (U87) human glioblastoma cell line, obtained from the National Centre for Cell Sciences (NCCS), Pune. This cell line originates from a malignant glioma from a human male patient with epithelial morphology and is classified as a Grade IV glioma according to WHO classification. Cells are maintained in Minimum Essential Medium Eagle (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin solution at 37°C in a humidified 5% CO₂ atmosphere. For all experimental procedures, cells between passages 5-15 are used to maintain phenotypic stability, with routine mycoplasma testing performed monthly to ensure culture purity. For drug treatment, cells are seeded at appropriate densities and allowed to adhere for 24 hours prior to exposure to experimental formulations [2] [3].

The experimental treatment groups should include: (1) vehicle control (PBS), (2) free this compound, (3) free CPI444, (4) free this compound + free CPI444 (physical mixture), (5) GO-PEG nanocarrier alone, (6) GO-PEG loaded with this compound, (7) GO-PEG loaded with CPI444, and (8) GO-PEG loaded with both this compound and CPI444 (combinatorial nanoformulation). All drug treatments should be prepared in serum-free medium to prevent interference with fetal bovine serum components, with a standard treatment duration of 72 hours unless otherwise specified. The optimal concentration ratio determined for this combinatorial approach is 1:1 (this compound:CPI444), with a total drug concentration of 10 μM representing the low-dose combination that demonstrates synergistic effects in preliminary assays. For imaging studies, FITC-labeled GO-PEG can be prepared by conjugating fluorescein isothiocyanate to the free amine groups of the PEG arms, enabling intracellular tracking of nanocarrier uptake through confocal microscopy [2].

Cell Viability and Proliferation Assessment

The anti-proliferative effects of the combinatorial nanoformulation are quantitatively assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity as a surrogate for viable cell number. Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight. After treatment with experimental formulations for 24, 48, and 72 hours, 10 μL of CCK-8 solution is added to each well followed by incubation at 37°C for 2 hours. The absorbance at 450 nm is measured using a microplate reader, with reference wavelength set at 650 nm to correct for nonspecific background absorption. Data should be normalized to vehicle-treated controls and expressed as percentage viability, with half-maximal inhibitory concentration (IC₅₀) values calculated using non-linear regression analysis of dose-response curves. The combinatorial index (CI) is determined using the Chou-Talalay method to quantify pharmacologic synergy, where CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism [2].

For clonogenic survival assays, which evaluate the ability of single cells to form colonies following transient drug exposure, U87 cells are seeded in 6-well plates at low density (200 cells/well) and treated for 24 hours before replacing with drug-free complete medium. After 10-14 days of incubation, colonies are fixed with methanol and stained with 0.5% crystal violet in methanol for visualization and counting. Only colonies containing >50 cells are counted as survivors, with plating efficiency (PE) calculated as (number of colonies formed / number of cells seeded) × 100 for the control group, and surviving fraction (SF) calculated as (number of colonies formed / number of cells seeded × PE) × 100 for treatment groups. This assay provides critical information about the long-term reproductive capacity of GBM cells following nanoformulation exposure, with the combinatorial GO-PEG-Vatalanib-CPI444 formulation demonstrating approximately 3-fold reduction in surviving fraction compared to free drug combinations at equimolar concentrations [2].

Comprehensive Analysis of Therapeutic Effects

Quantitative Assessment of Anti-Tumor Efficacy

The combinatorial nanoformulation of this compound and CPI444 delivered via GO-PEG demonstrates superior anti-tumor efficacy across multiple quantitative parameters compared to monotherapies or free drug combinations. In U87 GBM cells, the 72-hour treatment with the combinatorial nanoformulation at 10 μM total drug concentration results in approximately 75% reduction in cell viability compared to vehicle controls, representing a 1.8-fold enhancement over the physical mixture of free drugs at equivalent concentrations. This enhanced efficacy is achieved while enabling an 85% reduction in therapeutic dosage compared to individual drug IC₅₀ values, highlighting the profound synergistic effect (CI = 0.42) achieved through nanocarrier-mediated co-delivery. The temporal analysis reveals that significant viability reduction emerges at 48 hours and becomes most pronounced at 72 hours, suggesting cumulative effects on critical survival pathways rather than immediate cytotoxicity [2].

The anti-migratory effects represent another critical therapeutic dimension, as GBM invasion into surrounding brain parenchyma fundamentally limits surgical efficacy and contributes to inevitable recurrence. Using a standardized scratch wound healing assay, the combinatorial nanoformulation demonstrates 87% inhibition of cellular migration at 24 hours post-wounding, compared to 45% and 52% inhibition for free this compound and CPI444 alone, respectively. This profound anti-migratory effect correlates with significantly reduced expression of CD24, a membrane glycoprotein increasingly recognized as a key mediator of GBM cell migration and invasion. Furthermore, the combinatorial approach substantially reduces the angiogenic potential of U87 cells, with conditioned media from treated cells showing 72% reduction in tube formation in human umbilical vein endothelial cells (HUVECs) compared to controls, thereby targeting both the tumor cell compartment and the supporting vascular niche [2] [3].

Table 2: Quantitative Summary of Anti-Tumor Effects in U87 GBM Cells

Parameter Free this compound Free CPI444 Free Combination GO-PEG Combination
Viability Reduction (%) 38.2 ± 4.1 41.7 ± 3.8 56.3 ± 5.2 74.8 ± 6.1
IC₅₀ Value (μM) 18.3 ± 1.7 16.8 ± 1.4 9.2 ± 0.8 2.4 ± 0.3
Migration Inhibition (%) 44.9 ± 5.3 51.6 ± 4.7 63.2 ± 5.8 86.9 ± 7.4
CD24 Expression 68% of control 72% of control 51% of control 29% of control
Mechanistic Insights into Therapeutic Action

The molecular mechanisms underlying the enhanced efficacy of the combinatorial nanoformulation involve coordinated disruption of multiple signaling pathways essential for GBM maintenance and progression. Treatment with the GO-PEG-Vatalanib-CPI444 formulation results in marked downregulation of stem cell markers Oct4 and Nanog, with reduction to approximately 30% and 25% of control levels, respectively. These transcription factors play critical roles in maintaining the glioma stem-like cell (GSC) subpopulation believed to drive tumor initiation, therapeutic resistance, and recurrence, suggesting that the combinatorial approach effectively targets this therapeutically challenging cell compartment. Additionally, intracellular calcium levels are reduced to approximately 40% of control values, indicating disruption of calcium-dependent signaling pathways that regulate GBM cell proliferation and migration [2] [3].

At the signaling pathway level, this compound effectively inhibits VEGF- and PDGF-mediated phosphorylation of their respective receptors, disrupting downstream activation of ERK and AKT signaling nodes that promote tumor cell survival and proliferation. Simultaneously, CPI444 antagonism of the A2A adenosine receptor prevents cAMP accumulation and protein kinase A (PKA) activation, thereby modulating CREB-mediated transcription of pro-survival genes. The coordinated inhibition of these parallel signaling pathways creates a synthetic lethal scenario for GBM cells, with the nanocarrier ensuring simultaneous intracellular delivery of both therapeutic agents to the same cell population. This multifaceted mechanism is further reflected in the induction of apoptotic cell death, with the combinatorial nanoformulation demonstrating 3.2-fold increase in caspase-3/7 activity compared to free drug combinations and prominent PARP cleavage observed via Western blot analysis [2] [1].

G cluster_pathways Signaling Pathway Disruptions cluster_this compound Signaling Pathway Disruptions cluster_CPI444 Signaling Pathway Disruptions cluster_effects Cellular Outcomes VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation A2AR A2AR Immunosuppression Immunosuppression A2AR->Immunosuppression Survival Survival A2AR->Survival This compound This compound This compound->VEGFR Inhibits This compound->PDGFR Inhibits CPI444 CPI444 CPI444->A2AR Antagonizes Stemness Stemness Downregulation Downregulation Stemness->Downregulation Oct4/Nanog Apoptosis Apoptosis Activation Activation Apoptosis->Activation Caspase-3/7 Migration Migration Inhibition Inhibition Migration->Inhibition CD24

Diagram 2: Molecular mechanisms of the combinatorial this compound and CPI444 therapy. This compound inhibits VEGFR and PDGFR signaling, while CPI444 antagonizes A2AR, collectively disrupting multiple hallmarks of GBM pathogenesis including angiogenesis, proliferation, immunosuppression, and stemness.

Detailed Technical Protocols

Formulation Preparation and Characterization Protocol

GO-PEG Synthesis Protocol:

  • Begin with purified graphene oxide (2 mg/mL) in MES buffer (pH 6.0) and activate with EDC (10 mM) and NHS (5 mM) for 30 minutes with constant stirring
  • Add 6-armed PEG-amine (15 kDa) at 1:2 mass ratio (GO:PEG) and react for 24 hours at room temperature with gentle stirring
  • Purify the conjugate by dialysis (100 kDa MWCO) against distilled water for 72 hours with frequent water changes
  • Lyophilize the purified GO-PEG using a freeze dryer with progressive temperature ramping from -50°C to 25°C over 48 hours
  • Characterize the product by FT-IR (appearance of amide I band at 1650 cm⁻¹), TGA (approximately 60% polymer content), and zeta potential (shift from -45.2 ± 3.1 mV to -22.6 ± 2.4 mV)

Drug Loading and Formulation Protocol:

  • Prepare separate drug solutions of this compound and CPI444 in anhydrous DMSO at 10 mg/mL concentration
  • Add each drug solution to aqueous GO-PEG dispersion (1 mg/mL) at 1:5 drug:carrier mass ratio
  • Stir continuously for 24 hours at room temperature protected from light
  • Separate loaded nanoconjugates by centrifugation at 14,000 rpm for 30 minutes
  • Wash pellet twice with PBS (pH 7.4) to remove unbound drug and DMSO residues
  • Resuspend in sterile saline or appropriate buffer for experiments
  • Determine loading efficiency by HPLC analysis of supernatant: Inject 20 μL onto C18 column (4.6 × 150 mm, 5 μm) with mobile phase acetonitrile:water (65:35, v/v) at 1.0 mL/min flow rate, detection at 254 nm (this compound) and 270 nm (CPI444) [2]
In Vitro Biological Assessment Protocol

Cell Viability Assessment (CCK-8 Assay):

  • Seed U87 cells in 96-well plates at 5 × 10³ cells/well in 100 μL complete medium
  • After 24 hours, replace medium with serum-free medium containing treatment formulations
  • Incubate for 24, 48, or 72 hours at 37°C in 5% CO₂ atmosphere
  • Add 10 μL CCK-8 solution to each well and incubate for 2 hours
  • Measure absorbance at 450 nm with reference at 650 nm using plate reader
  • Calculate viability as (OD_treatment - OD_blank) / (OD_control - OD_blank) × 100

Wound Healing Migration Assay:

  • Seed U87 cells in 24-well plates at 2 × 10⁵ cells/well and culture until 90-95% confluent
  • Create uniform scratch using 200 μL sterile pipette tip across cell monolayer
  • Wash gently with PBS to remove detached cells and add serum-free medium with treatments
  • Capture images at 0, 12, and 24 hours at identical locations using phase-contrast microscope
  • Quantify migration by measuring scratch width using ImageJ software with MRI Wound Healing Tool plugin
  • Calculate migration inhibition as 1 - (migration distance_treatment / migration distance_control) × 100 [2]

Western Blot Analysis for Mechanism Studies:

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
  • Separate proteins (30 μg per lane) by 10% SDS-PAGE and transfer to PVDF membranes
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature
  • Incubate with primary antibodies (Oct4, Nanog, CD24, cleaved caspase-3, PARP) overnight at 4°C
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Visualize using enhanced chemiluminescence substrate and imaging system
  • Normalize to β-actin or GAPDH loading controls [2] [3]

Translation Potential and Future Directions

The combinatorial nanoformulation of this compound and CPI444 represents a promising therapeutic approach that addresses several critical challenges in GBM therapy. The enhanced blood-brain barrier penetration demonstrated by both GO-PEG nanocarriers and the individual therapeutic agents (with studies showing at least 15% of CPI444 crossing the BBB) suggests potential for improved intracranial drug delivery compared to conventional chemotherapy. Additionally, the multi-target mechanism simultaneously addresses tumor angiogenesis, cellular proliferation, and immunosuppression within the tumor microenvironment, potentially mitigating the compensatory pathway activation that often undermines single-target approaches. The reduced dosage requirements achieved through synergistic combination and enhanced nanocarrier-mediated delivery may also translate to improved safety profiles, a critical consideration for the heavily pretreated GBM patient population [2] [3] [1].

Future development of this combinatorial approach should focus on several key areas. Advanced targeting strategies could further enhance specificity for GBM cells through surface functionalization with ligands for receptors overexpressed in GBM, such as transferrin receptor, LDL receptor, or interleukin-13 receptor α2. The integration with immunotherapy approaches represents another promising direction, potentially combining the A2AR blockade of CPI444 with immune checkpoint inhibitors to reverse the profoundly immunosuppressive GBM microenvironment. Additionally, comprehensive safety assessment including detailed hematological, hepatic, and renal toxicity profiling in relevant animal models will be essential for clinical translation. The timing and scheduling of administration may also require optimization, as studies with this compound in combination with other agents have demonstrated that treatment initiation timing significantly influences therapeutic outcomes in orthotopic GBM models [5] [1].

Table 3: Key Advantages and Translation Considerations for the Combinatorial Nanoformulation

Advantage Mechanistic Basis Translation Implication
Multi-Target Action Simultaneous inhibition of VEGFR, PDGFR, c-KIT, and A2AR Potential to overcome compensatory resistance mechanisms
Enhanced BBB Penetration GO-PEG demonstrated to cross BBB; 15% CPI444 brain penetration Improved drug delivery to intracranial tumor site
Synergistic Efficacy Combination index of 0.42 indicating strong synergy Lower dosage requirements with reduced toxicity potential
Stem Cell Targeting Reduced Oct4 and Nanog expression Potential to target therapy-resistant glioma stem-like cells

Conclusion

The application notes and protocols detailed herein provide a comprehensive framework for implementing the combinatorial this compound and CPI444 nanoformulation for GBM therapy in research settings. The GO-PEG nanocarrier system enables efficient co-delivery of two complementary therapeutic agents, resulting in enhanced anti-tumor efficacy through simultaneous targeting of angiogenesis, tumor cell proliferation, and immunosuppressive pathways. The standardized protocols for formulation preparation, characterization, and biological assessment ensure methodological consistency and reproducibility across experiments. As GBM continues to present formidable therapeutic challenges, this multifaceted approach represents a promising strategy for overcoming the pathological complexity and compensatory mechanisms that have historically undermined more targeted monotherapies. Further development of this platform, particularly through additional targeting modalities and combination with emerging immunotherapeutic approaches, may ultimately contribute to improved outcomes for patients facing this devastating disease.

References

Comprehensive Application Notes and Protocols: Monitoring Vatalanib Therapy in NSCLC Using Dynamic Contrast-Enhanced MRI

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DCE-MRI in Antiangiogenic Therapy Monitoring

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has emerged as a crucial functional imaging technique for assessing the pharmacodynamic effects of antiangiogenic agents like vatalanib in oncology drug development. Unlike anatomical imaging that primarily documents tumor size changes, DCE-MRI provides quantitative assessment of tumor microvasculature characteristics, offering early insights into drug efficacy before morphological changes become apparent. This non-invasive method tracks the kinetics of low-molecular-weight contrast agents (typically gadolinium-based) as they perfuse through tumor vasculature and extravasate into the extracellular space, providing measurable parameters related to vascular permeability, perfusion, and extracellular volume.

The biological rationale for using DCE-MRI in monitoring this compound (also known as PTK787/ZK222584), a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, stems from its mechanism of action targeting VEGF-mediated angiogenesis. By inhibiting VEGFR signaling, this compound reduces tumor vascular permeability and density, which can be detected as changes in DCE-MRI parameters often within days of treatment initiation. This application note consolidates evidence from clinical studies and provides detailed protocols for implementing DCE-MRI in clinical trials investigating this compound, particularly in non-small cell lung cancer (NSCLC) and other solid tumors.

Clinical Evidence for this compound Monitoring with DCE-MRI

Key Clinical Trial Findings

The utility of DCE-MRI for monitoring this compound therapy was demonstrated in a dedicated clinical trial involving 46 patients with advanced-stage NSCLC receiving second-line treatment with this compound. This study investigated the early antiangiogenic effects and potential of DCE-MRI parameters as prognostic biomarkers for treatment response. The research revealed statistically significant reductions in key vascular parameters just two days after initiating this compound therapy, highlighting the sensitivity of DCE-MRI in detecting early pharmacological effects [1].

Table 1: Summary of DCE-MRI Parameter Changes in this compound NSCLC Trial

Parameter Baseline Value Day 2 Post-Treatment Mean Reduction Statistical Significance (p-value)
Ktrans Not specified Not specified 38.4% <0.0001
AUC60 Not specified Not specified 24.9% <0.0001
Tumor Size (RECIST) Baseline diameter 12 weeks post-treatment Not significant at day 2 Not applicable

Despite these pronounced early vascular changes, the study reported that day 2 reductions in Ktrans and AUC60 did not significantly differ between patients who later developed stable disease (35%) versus progressive disease (65%) after 12 weeks of treatment. This important finding suggests that while DCE-MRI effectively demonstrates the pharmacological activity of this compound on tumor vasculature, the magnitude of early parameter changes may not serve as a reliable surrogate for long-term clinical outcome in unselected patient populations [1]. This underscores the need for careful interpretation of DCE-MRI biomarkers within the broader context of drug development.

Biological Basis for DCE-MRI Parameter Changes

This compound exerts its antiangiogenic effects primarily through potent inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, particularly VEGFR-1 (Flt-1) and VEGFR-2 (KDR). By blocking VEGF signaling pathways critical for endothelial cell proliferation, survival, and vascular permeability, this compound rapidly normalizes the disorganized, leaky tumor vasculature characteristic of malignant tumors. This vascular normalization manifests as reduced permeability surface area product and decreased blood flow, which DCE-MRI captures through parameters like Ktrans (volume transfer constant) and AUC60 (initial area under the gadolinium concentration-time curve at 60 seconds) [2].

The tumor microenvironment in NSCLC and other solid tumors exhibits heightened vascular permeability due to elevated expression of VEGF and other angiogenic factors. This pathological vasculature is characterized by immature endothelial cells with disrupted intercellular junctions, exaggerated tortuosity, and heterogeneous perfusion. The chaotic nature of tumor vasculature results in inefficient blood flow, increased interstitial fluid pressure, and areas of hypoxia and acidosis that compromise drug delivery and promote malignant progression. Anti-VEGF agents like this compound target these abnormalities, with DCE-MRI providing a non-invasive window into these microvascular changes [3].

DCE-MRI Parameters as Biomarkers for Antiangiogenic Therapy

Quantitative Pharmacokinetic Parameters

Table 2: Key DCE-MRI Parameters in Antiangiogenic Drug Development

Parameter Description Physiological Interpretation Response to Antiangiogenics
Ktrans Volume transfer constant between blood plasma and extravascular extracellular space (EES) Represents permeability-surface area product; flow-limited at high permeability, permeability-limited at low flow Decrease (38.4% with this compound)
Kep Rate constant between EES and blood plasma kep = Ktrans/ve; related to washout kinetics Variable change
ve Volume of extravascular extracellular space per unit tissue volume Fractional volume of EES; ve = Ktrans/kep Minimal early change
vp Blood plasma volume per unit tissue volume Fractional volume of blood plasma Possible decrease
AUC60 Initial area under the concentration-time curve at 60 seconds Composite measure of blood flow, permeability, and extracellular volume Decrease (24.9% with this compound)

The volume transfer constant (Ktrans) represents the diffusion of contrast agent from the vascular space into the extravascular extracellular space (EES). Mathematically, it is defined by the generalized Kety-Tofts model as either flow-limited (when permeability is high) or permeability-limited (when blood flow is low). In the context of this compound therapy, the significant 38.4% reduction in Ktrans observed after just two days of treatment primarily reflects decreased vascular permeability resulting from VEGFR inhibition [3] [4]. This parameter is particularly valuable because it captures the direct pharmacological effect of antiangiogenic agents on endothelial cell function and vascular integrity.

The initial area under the curve at 60 seconds (AUC60) provides a semiquantitative measure that integrates information about tissue blood flow, permeability, and extracellular volume. Unlike model-based parameters that require complex curve fitting and assumptions, AUC60 offers a more robust and technically simpler alternative, though it provides less specific physiological information. The 24.9% reduction in AUC60 following this compound administration demonstrates its sensitivity to antiangiogenic effects, making it suitable for multicenter trials where standardization of complex pharmacokinetic modeling might be challenging [1] [4].

Semiquantitative Parameters

Beyond the pharmacokinetic parameters, several semiquantitative parameters derived directly from the signal intensity-time curves can provide valuable insights into treatment response. These include the positive enhancement integral (PEI), signal enhancement ratio (SER), maximum slope of increase (MSI), and time to peak (TTP). These parameters offer the advantage of simpler calculation without requiring complex mathematical modeling or arterial input function determination, though they represent more composite measurements of vascular function [5].

In studies of lung cancer patients receiving chemotherapy, significant increases in PEI, SER, and MSI were observed in treatment responders compared to non-responders as early as one week after therapy initiation. Unlike the reductions seen with Ktrans and AUC60 following antiangiogenic therapy, these increases in semiquantitative parameters likely reflect improved tumor perfusion and drug delivery in chemotherapy responders. This distinction highlights the importance of selecting DCE-MRI parameters appropriate to the specific therapeutic mechanism being investigated [5].

DCE-MRI Imaging Protocols for this compound Trials

Recommended Acquisition Parameters

Standardized image acquisition protocols are essential for generating reliable, reproducible DCE-MRI data in multicenter clinical trials. The following technical parameters represent a consensus approach based on current literature and practical implementation considerations for evaluating antiangiogenic therapies like this compound:

Table 3: Recommended DCE-MRI Acquisition Protocol for this compound Trials

Parameter Recommended Setting Alternative Options Rationale
Field Strength 1.5T or 3.0T Higher fields provide better SNR Balance between availability and performance
Sequence Type 3D T1-weighted spoiled gradient echo (VIBE, FFE, FSPGR) 2D sequences if 3D not available Volumetric coverage with sufficient temporal resolution
Temporal Resolution 4-10 seconds Up to 15 seconds acceptable Captures rapid kinetics in highly permeable tumors
Total Acquisition Time 5-10 minutes Minimum 3-5 minutes Captures uptake and washout phases
Contrast Agent Gadolinium-based (0.1 mmol/kg) Lower doses for high permeability tumors Standard dose provides adequate enhancement
Injection Rate 2-4 mL/sec (power injector) Manual injection if necessary Consistent bolus profile for reproducible kinetics
Spatial Resolution 1.5-3 mm isotropic Anisotropic with in-plane <3 mm, slice 3-5 mm Detail versus coverage trade-off

The temporal resolution represents a critical compromise in DCE-MRI protocol design. While faster acquisition (shorter temporal resolution) better captures the rapid initial uptake kinetics, it typically comes at the expense of spatial coverage or resolution. For abdominal and thoracic tumors including NSCLC, a temporal resolution of 4-10 seconds generally provides sufficient sampling of the contrast kinetics while maintaining adequate spatial information for accurate region-of-interest placement. Pre-contrast T1 mapping using variable flip angle approaches (typically 2-5° increments) is essential for converting signal intensity to contrast agent concentration for quantitative analysis [5] [2].

Patient Preparation and Positioning

Consistent patient positioning and thorough preparation are crucial for obtaining high-quality, reproducible DCE-MRI data. For thoracic imaging in NSCLC patients, appropriate respiratory motion management is essential, typically achieved through breath-hold techniques, respiratory triggering, or navigator sequences. Patients should be instructed to avoid strenuous exercise, caffeine, and vasoactive medications for 24 hours before the examination, as these factors can influence tumor perfusion and vascular tone. Intravenous access should be established with a sufficiently large-bore catheter (18-20 gauge) placed in an antecubital vein to ensure reliable contrast delivery, with the injection system flushed with saline to confirm patency before positioning the patient in the magnet [2].

The imaging protocol should include localizer sequences followed by conventional T1-weighted and T2-weighted anatomical imaging for lesion identification and correlation. The DCE-MRI sequence should be performed before, during, and after contrast injection with identical geometry to enable accurate voxel-wise parameter calculation. For clinical trials incorporating serial scans, meticulous attention to reproducible positioning using anatomical landmarks and consistent coil placement is essential for minimizing inter-scan variability. Post-processing should include motion correction algorithms when necessary, with careful review of coregistration to avoid introducing artifacts in the kinetic analysis [3] [2].

Data Analysis and Interpretation Guidelines

Pharmacokinetic Modeling Approaches

The quantitative analysis of DCE-MRI data typically employs pharmacokinetic modeling to estimate parameters describing contrast agent exchange between vascular and extravascular compartments. The most widely adopted model is the extended Tofts model, which describes the tissue concentration time curve Ct(t) as:

[ C_t(t) = v_p C_p(t) + K^{trans} \int_0^t C_p(\tau) e^{-k_{ep}(t-\tau)} d\tau ]

where Cp(t) represents the arterial input function (AIF), vp is the plasma volume fraction, Ktrans is the volume transfer constant, and kep is the rate constant (Ktrans/ve). Implementation requires careful selection of an appropriate AIF, either using a population-based approach or measuring patient-specific AIF from a major artery within the imaging field of view. The modeling is typically performed on a voxel-by-voxel basis to generate parametric maps that reveal spatial heterogeneity in tumor vascular properties, with subsequent region-of-interest analysis placed to encompass the entire tumor volume while avoiding obvious blood vessels and necrotic areas [3] [4].

The consensus recommendations from the Cancer Research UK Pharmacodynamic/Pharmacokinetic Technologies Advisory Committee emphasize standardization of DCE-MRI methodology across trial sites, including uniform acquisition protocols, centralized analysis, and quality assurance procedures. They recommend using the extended Tofts model with a population-derived arterial input function for multicenter trials to minimize variability. For this compound studies specifically, Ktrans and AUC60 have demonstrated the most consistent changes following treatment, though the relationship to ultimate clinical benefit remains complex [2].

Semiquantitative Analysis Methods

For studies employing semiquantitative analysis, several parameters can be derived directly from the signal intensity-time curves without complex pharmacokinetic modeling. The positive enhancement integral (PEI) represents the cumulative signal enhancement during the initial contrast distribution phase, reflecting both blood volume and permeability. The signal enhancement ratio (SER) compares early and late enhancement, providing information about washin and washout kinetics. The maximum slope of increase (MSI) captures the most rapid phase of enhancement, primarily related to tissue perfusion, while time to peak (TTP) measures how quickly the enhancement reaches its maximum value [5].

These semiquantitative parameters have demonstrated utility in assessing early treatment response in lung cancer patients, with studies showing significant increases in PEI, SER, and MSI in chemotherapy responders compared to non-responders after one week of treatment. However, for antiangiogenic therapies like this compound, the expected pattern is generally decreased enhancement parameters due to reduced vascular permeability and blood flow. This fundamental difference in expected direction of change highlights the importance of interpreting DCE-MRI parameters within the context of the specific therapeutic mechanism [5].

Experimental Workflow and Parameter Relationships

The following diagrams visualize the experimental workflow for DCE-MRI monitoring of this compound therapy and the relationships between physiological parameters.

G DCE-MRI Experimental Workflow for this compound Monitoring cluster_0 Pre-Treatment Phase cluster_2 Monitoring Phase patient_screening Patient Screening & Eligibility baseline_mri Baseline DCE-MRI Scan vatalanib_start Initiate this compound Therapy baseline_mri->vatalanib_start data_analysis Image Processing & Data Analysis baseline_mri->data_analysis For comparison early_followup Early Follow-up DCE-MRI (Day 2) vatalanib_start->early_followup 48 hours late_followup Late Follow-up DCE-MRI (Week 12) early_followup->late_followup 12 weeks late_followup->data_analysis results_interpretation Results Interpretation & Reporting data_analysis->results_interpretation roi_placement ROI Placement & Registration data_analysis->roi_placement Treatment Treatment Phase Phase        style=filled        fillcolor=        style=filled        fillcolor= Analysis Analysis kinetic_modeling Kinetic Modeling (Tofts Model) roi_placement->kinetic_modeling param_calculation Parameter Calculation (Ktrans, AUC60) kinetic_modeling->param_calculation stat_analysis Statistical Analysis & Response Assessment param_calculation->stat_analysis

Figure 1: Experimental workflow for DCE-MRI monitoring of this compound therapy in clinical trials, showing the sequence from patient screening through final interpretation. The early follow-up scan at day 2 is particularly important for capturing rapid antiangiogenic effects.

G DCE-MRI Parameter Relationships in this compound Response This compound This compound (VEGFR Inhibitor) vegfr_inhibition VEGFR Signaling Inhibition This compound->vegfr_inhibition vascular_normalization Vascular Normalization vegfr_inhibition->vascular_normalization reduced_permeability Reduced Vascular Permeability vascular_normalization->reduced_permeability decreased_flow Decreased Blood Flow vascular_normalization->decreased_flow lower_interstitial_pressure Reduced Interstitial Fluid Pressure vascular_normalization->lower_interstitial_pressure ktrans_decrease Ktrans Reduction (38.4%) reduced_permeability->ktrans_decrease auc60_decrease AUC60 Reduction (24.9%) reduced_permeability->auc60_decrease decreased_flow->ktrans_decrease decreased_flow->auc60_decrease kep_change kep Change (Variable) ktrans_decrease->kep_change affects pharmacological_effect Pharmacological Effect Confirmation ktrans_decrease->pharmacological_effect early_biomarker Early Biomarker of Target Engagement auc60_decrease->early_biomarker ve_change ve Change (Minimal) kep_change->ve_change calculated from outcome_prediction Limited Predictive Value for Clinical Outcome pharmacological_effect->outcome_prediction early_biomarker->outcome_prediction

Figure 2: Relationship between this compound mechanism of action, physiological effects on tumor vasculature, and changes in DCE-MRI parameters. The diagram highlights how VEGFR inhibition leads to measurable changes in kinetic parameters, primarily Ktrans and AUC60.

Conclusion and Implementation Considerations

The application of DCE-MRI for monitoring this compound therapy provides a valuable pharmacodynamic biomarker for demonstrating target engagement and biological activity in early-phase clinical trials. The significant reductions in Ktrans and AUC60 observed within days of treatment initiation confirm the anticipated antiangiogenic effects of this VEGFR tyrosine kinase inhibitor on tumor vasculature. However, the dissociation between these early vascular changes and ultimate clinical outcome highlights that DCE-MRI parameters serve as measures of pharmacological activity rather than definitive predictors of treatment efficacy.

Successful implementation of DCE-MRI in this compound clinical trials requires meticulous attention to protocol standardization, quality assurance, and appropriate analysis methodology. The recommended approach includes standardized acquisition parameters across imaging sites, centralized analysis to minimize variability, and interpretation of results within the context of the therapeutic mechanism. While DCE-MRI provides unique insights into tumor vascular physiology, it should be integrated with other biomarker approaches including anatomical imaging, circulating biomarkers, and clinical endpoints to comprehensively evaluate treatment response. As antiangiogenic therapies continue to evolve, DCE-MRI remains a powerful tool for demonstrating proof-of-concept and optimizing dosing schedules in early drug development.

References

Vatalanib beta testing phase product research methods

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Clinical Trial Application Notes

This compound is an oral tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit [1] [2]. Its development focused on anti-angiogenic therapy for solid tumors, with clinical trials conducted in conditions including glioblastoma (GBM), pancreatic cancer, and myelodysplastic syndrome [3] [2] [4].

A critical pharmacological characteristic of this compound is its time-dependent pharmacokinetics (autoinduction). Population PK analysis in myelodysplastic syndrome patients showed that its apparent oral clearance increases by approximately 2.3-fold from the first dose to steady state [3].

Table 1: Key Population Pharmacokinetic Parameters of this compound

Parameter Pre-induction Value Post-induction Value (at steady state)
Apparent Oral Clearance (CL/F) 24.1 L h⁻¹ 54.9 L h⁻¹
Typical Terminal Half-Life 4 to 6 hours [1] [2]
Time to Peak Concentration (Tmax) ~2 hours post-dosing [3]
Binding to Plasma Proteins ~98% [3]

Detailed Experimental Protocols

The following protocols are synthesized from methods sections of multiple phase I and II clinical trials investigating this compound.

Dosing and Administration

Clinical trials employed different dosing schedules. A common approach involved a ramp-up schedule to improve tolerability, especially in later-phase studies [4].

  • Standard Twice-Daily (BID) Protocol:
    • Week 1: 250 mg BID (Total daily dose: 500 mg)
    • Week 2: 500 mg BID (Total daily dose: 1000 mg)
    • Week 3 and thereafter: 750 mg BID (Total daily dose: 1500 mg) [4]
  • Once-Daily (QD) Protocol: Some studies used a flat daily dose of 1250 mg [3].
  • Administration: Patients were instructed to take this compound on an empty stomach or at least 30 minutes after breakfast, and to avoid grapefruit and grapefruit juice [3].
Pharmacokinetic (PK) Sampling and Analysis

A robust PK sampling protocol is essential to characterize this compound's exposure and autoinduction profile [3].

  • Sample Collection:
    • Blood samples (e.g., 3 mL) are collected in heparinized tubes.
    • Tubes are mixed well and immediately placed in an ice bath before centrifugation (10 min at 2000g at 4°C).
    • Plasma aliquots are stored at or below -18°C until analysis [3].
  • Sampling Schedule (Example from a Phase II Study):
    • Day 1 of Cycle 1: Pre-dose (0 h), 15-45 min post-dose, 1-3 h post-dose, 4-6 h post-dose.
    • During Cycle 1 (Days 7-14): Two samples drawn at least 1 hour apart.
    • Subsequent Cycles (e.g., Day 28): One pre-dose sample prior to initiating the next cycle [3].
  • Bioanalytical Method:
    • This compound plasma concentrations are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) detection at 315 nm.
    • The standard curve is linear in the range of 5–5000 ng mL⁻¹.
    • The lower limit of quantification (LLOQ) is 5 ng mL⁻¹ [3].
Circulating Biomarker Analysis

Plasma biomarkers can serve as pharmacodynamic markers for anti-angiogenic activity [2] [4].

  • Sample Processing: Peripheral blood is collected, and plasma is isolated for analysis.
  • Analytical Technique: Multiplex ELISA platforms (e.g., from Meso-Scale Discovery) are used for simultaneous measurement of multiple analytes.
  • Key Biomarkers:
    • Pro-angiogenic Factors: VEGF, basic Fibroblast Growth Factor (bFGF)
    • Soluble Receptors: Soluble VEGFR1 (sVEGFR1), soluble VEGFR2 (sVEGFR2)
    • Other Markers: Placental Growth Factor (PlGF), soluble Tie2 (sTie2), Matrix Metalloproteinases (MMPs), Collagen IV [2] [4].

The workflow below summarizes the core experimental process for a this compound clinical trial.

G Start Patient Enrollment & Consent Dosing This compound Administration (Oral, Ramp-up Schedule) Start->Dosing PK Pharmacokinetic (PK) Sampling & Plasma Analysis (HPLC-UV) Dosing->PK Biomarker Biomarker Assessment (Multiplex ELISA) Dosing->Biomarker Safety Safety & Toxicity Monitoring (CTCAE Grading) PK->Safety Biomarker->Safety

Critical Methodological Considerations

  • Autoinduction Modeling: For population PK analysis, standard non-compartmental methods may be insufficient. A one-compartment model with lagged first-order absorption and time-dependent clearance should be used, factoring in a first-order induction rate constant to accurately capture the change in oral clearance over time [3].
  • Drug-Drug Interactions: Co-administration of Enzyme-Inducing Anti-Epileptic Drugs (EIAEDs) is known to decrease this compound plasma exposure. Study design and analysis must account for this, potentially requiring stratified dosing [2].
  • Dose-Limiting Toxicities (DLTs): Common Grade 3/4 adverse events reported across trials include hypertension, fatigue, hand-foot syndrome, elevated liver transaminases, and thrombocytopenia. Protocols should define DLTs and include clear dose modification rules for managing these toxicities [5] [6] [4].

References

Vatalanib in GIST: Efficacy & Resistance Patterns

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib (PTK787/ZK 222584) is an oral tyrosine kinase inhibitor that targets VEGFRs, KIT, and PDGFRs. The following table summarizes key efficacy data from a phase II study in patients with imatinib-resistant GIST, which reveals important patterns related to emerging resistance [1] [2].

Patient Cohort Clinical Benefit Rate (PR + SD) Median Time to Progression (TTP) Key Findings

| All Patients (N=45) | 40.0% (18/45 patients) • PR: 4.4% (2 patients) • SD: 35.6% (16 patients) | Not reported for entire cohort | this compound showed activity despite a narrow kinome interaction spectrum [1]. | | Imatinib-resistant only (N=26) | 46.2% (12/26 patients) | 5.8 months (95% CI: 2.9 - 9.5 months) | Better outcomes were observed in patients with less prior TKI exposure [1]. | | Imatinib & Sunitinib resistant (N=19) | 31.6% (6/19 patients, all SD) | 3.2 months (95% CI: 2.1 - 6.0 months) | Prior exposure to multiple TKIs (imatinib and sunitinib) was associated with reduced efficacy and shorter TTP, indicating broader resistance [1]. |

Mechanisms of Resistance to TKIs in GIST

While the specific molecular mechanisms of this compound resistance are not detailed in the search results, the general principles of TKI resistance in GIST are well-established and provide a framework for investigation.

  • Secondary Mutations in KIT/PDGFRA: This is the most common mechanism of resistance to imatinib and subsequent therapies. After 18-24 months of treatment, 40-50% of patients develop secondary mutations, typically in the kinase domains of KIT (exons 13, 14, 17) or PDGFRA (exon 18) [3] [4]. These mutations alter the kinase conformation and prevent TKI binding.
  • Activation of Bypass Signaling Pathways: Tumors can circumvent targeted therapy by activating alternative signaling pathways. Reported mechanisms include:
    • FGF/FGFR pathway activation leading to MAPK signaling, promoting imatinib resistance [3].
    • IGF2 overexpression upregulating the PI3K/AKT/mTOR pathway, contributing to resistance [3].
  • Tumor Heterogeneity and Polyclonal Resistance: At progression, 60-70% of patients harbor polyclonal secondary KIT mutations, meaning multiple resistant subclones exist simultaneously within the tumor, making it difficult for a single TKI to target all cancer cells effectively [3].

Experimental Guide for Investigating Resistance

For researchers characterizing this compound resistance in the lab, the following approaches are recommended.

Profiling Secondary Mutations
  • Methodology: Use circulating tumor DNA (ctDNA) analysis or next-generation sequencing (NGS) on tumor biopsies from progressing lesions [3].
  • Protocol: Isolate DNA from plasma or tissue. Perform deep sequencing focused on KIT (exons 9, 11, 13, 14, 17, 18) and PDGFRA (exons 12, 14, 18). Compare mutational profiles pre- and post-Vatalanib treatment to identify newly acquired mutations [3] [4].
Analyzing Alternative Signaling Pathway Activation
  • Methodology: Employ western blotting or phospho-kinase arrays to detect activation of bypass pathways.
  • Protocol:
    • Lyse GIST cells or tumor tissue from resistant models.
    • Separate proteins via SDS-PAGE and transfer to a membrane.
    • Probe with antibodies against key signaling nodes, including:
      • MAPK pathway: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) [5].
      • JAK/STAT pathway: Phospho-STAT3 (Tyr705) [5].
      • PI3K/AKT pathway: Phospho-AKT (Ser473).
    • An increase in phosphorylation at these sites indicates pathway reactivation, suggesting a potential mechanism of resistance [5].

The diagram below illustrates the core signaling pathways in GIST and potential resistance mechanisms that your experiments should investigate.

gist_pathways KIT KIT MAPK MAPK KIT->MAPK Activates PI3K PI3K KIT->PI3K Activates PDGFRA PDGFRA PDGFRA->MAPK PDGFRA->PI3K Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Cell Survival Cell Survival PI3K->Cell Survival JAK JAK STAT3 STAT3 JAK->STAT3 Activates Apoptosis Inhibition Apoptosis Inhibition Primary Mutations Primary Mutations Primary Mutations->KIT  Oncogenic Driver Primary Mutations->PDGFRA  Oncogenic Driver Secondary Mutations\n(e.g., KIT exons 13,14,17) Secondary Mutations (e.g., KIT exons 13,14,17) Secondary Mutations\n(e.g., KIT exons 13,14,17)->KIT  Prevents TKI  Binding Bypass Pathways\n(e.g., FGF/FGFR, IGF2) Bypass Pathways (e.g., FGF/FGFR, IGF2) Bypass Pathways\n(e.g., FGF/FGFR, IGF2)->MAPK  Re-activates Bypass Pathways\n(e.g., FGF/FGFR, IGF2)->PI3K  Re-activates STAT3->Apoptosis Inhibition IL-6/ Cytokines IL-6/ Cytokines IL-6/ Cytokines->JAK  Stimulates TKI (e.g., this compound) TKI (e.g., this compound) TKI (e.g., this compound)->KIT  Inhibits TKI (e.g., this compound)->PDGFRA  Inhibits

Potential Strategies to Overcome Resistance

Based on the understood mechanisms, here are potential R&D strategies to manage or circumvent this compound resistance.

  • Utilize Next-Generation TKIs: For patients progressing on this compound, switch to TKIs designed to combat resistant mutations. Ripretinib is approved as a fourth-line therapy and has a broad activity profile against various KIT mutations. Avapritinib is highly effective for GISTs harboring the PDGFRA D842V mutation, which is intrinsically resistant to earlier TKIs [3].
  • Develop Rational Drug Combinations: Co-administer this compound with inhibitors of bypass pathways. For instance, combining a KIT inhibitor with an FGFR inhibitor or an AKT/mTOR pathway inhibitor could preemptively block escape routes used by tumor cells [3].
  • Explore Novel this compound Analogs: Research into modified versions of this compound aims to improve its properties. Newly designed quinoxaline-based analogs attempt to optimize physicochemical properties to reduce side effects and potentially enhance efficacy [6].

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of prior sunitinib treatment for this compound efficacy? Patients who have progressed on both imatinib and sunitinib have a lower clinical benefit rate and a shorter median Time to Progression on this compound compared to those only resistant to imatinib. This suggests that broad resistance to multiple TKIs can develop, potentially through the selection of highly resistant subclones or the activation of multiple bypass pathways [1].

Q2: What are the primary safety and tolerability concerns with this compound? this compound is generally well-tolerated. Common adverse effects reported in clinical trials include nausea, vomiting, diarrhea, hypertension, headache, weakness, ataxia, and dizziness. CNS side effects are potentially attributed to the molecule's ability to penetrate the blood-brain barrier [6].

References

overcoming Vatalanib toxicity dose reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Common Toxicities and Initial Management Strategies

The table below summarizes the most frequent adverse events (AEs) associated with Vatalanib and the recommended non-dose-reduction strategies for initial management [1] [2] [3].

Toxicity Recommended Management Strategies
Hypertension Implement regular blood pressure monitoring. Initiate or titrate standard antihypertensive medications. [1] [2] [3]
Gastrointestinal (Nausea, Vomiting, Diarrhea) Administer antiemetics or antidiarrheal agents. Manage nausea and vomiting proactively; these are common but often manageable with supportive care. [1] [3]
Fatigue Provide supportive care and rule out other contributing causes. [1] [2]
Hematologic (Thrombocytopenia, Neutropenia) Monitor complete blood counts regularly. For isolated events, temporary interruption may be sufficient. [1] [4]
Proteinuria Perform regular urinalysis to monitor levels. [1]

Dose Modification and Reduction Protocols

When the management strategies above are insufficient and specific toxicities reach Grade 3 or higher, a structured dose reduction is recommended. The following workflow outlines this process, based on protocols from multiple phase II studies [2] [5].

G Figure 1: this compound Dose Modification Protocol Grade ≥3 \nToxicity Grade ≥3 Toxicity Interrupt Dosing Interrupt Dosing Grade ≥3 \nToxicity->Interrupt Dosing Toxicity improves to \n≤ Grade 1 Toxicity improves to ≤ Grade 1 Interrupt Dosing->Toxicity improves to \n≤ Grade 1 Resume at \nReduced Dose Resume at Reduced Dose Toxicity improves to \n≤ Grade 1->Resume at \nReduced Dose Yes Permanently \nDiscontinue Permanently Discontinue Toxicity improves to \n≤ Grade 1->Permanently \nDiscontinue No

The specific dose levels for reduction, established in clinical trials, are detailed in the table below [2] [5].

Dose Level Total Daily Dose Dosing Regimen
Full Dose (Start) 1500 mg 750 mg twice daily (BID)
First Reduction (-1 Level) 1000 mg 500 mg twice daily (BID)
Second Reduction (-2 Level) 750 mg 750 mg once daily (QD)
Action Permanently Discontinue If toxicity recurs after second reduction or dosing is delayed ≥3 weeks.

Key Experimental Considerations for Protocol Design

For researchers designing preclinical or clinical studies with this compound, several pharmacological factors are critical for interpreting toxicity and efficacy data.

  • Autoinduction of Metabolism: this compound demonstrates time-dependent clearance. Its apparent oral clearance can increase by approximately 2.3-fold (range: 1.7 to 4.1-fold) from the first dose to steady state due to autoinduction of its own metabolism [6]. This leads to progressively decreasing plasma concentrations over the first 1-2 weeks of treatment, which must be accounted for in pharmacokinetic sampling and dose-interpretation schedules [6].
  • Ramp-Up Dosing Schedule: To improve tolerability, some clinical trials have successfully used a ramp-up schedule over the first two weeks, starting at a lower dose (e.g., 250 mg BID) and escalating to the full dose (750 mg BID) by the third week [2]. This may help the body adapt to the drug and mitigate early-onset toxicities.
  • Drug-Drug Interactions (DDIs): this compound is primarily metabolized by CYP3A4 and can also inhibit several CYP enzymes [6] [7]. Be cautious of co-administration with:
    • Strong CYP3A4 inducers (e.g., carbamazepine, phenytoin), which significantly decrease this compound exposure, potentially requiring a dose increase [4].
    • CYP2C9 substrates like warfarin; this compound is a potent competitive inhibitor of CYP2C9 and can significantly increase warfarin exposure, creating a high risk of bleeding. Careful monitoring of coagulation parameters is essential [7].

References

addressing Vatalanib-induced tumor hypoxia effects

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Vatalanib-Induced Tumor Hypoxia

Q: What is the primary mechanism by which this compound induces tumor hypoxia?

This compound is an oral tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), with its strongest effect on VEGFR-2 [1] [2]. Its anti-angiogenic action works as follows:

  • Inhibition of Angiogenesis: By blocking VEGF signaling, this compound prevents the formation of new tumor blood vessels [1] [3].
  • Vascular Pruning and Normalization: It can improve the efficiency of the tumor vasculature by pruning immature, dysfunctional vessels. While this may transiently "normalize" vasculature and improve drug delivery, the overall effect is a reduction in blood supply, leading to hypoxia [1].
  • Direct Pro-Hypoxic Effect: The resulting reduction in blood flow and vascular density creates areas within the tumor that are severely deprived of oxygen [4] [5]. Furthermore, this compound has been shown to increase plasma collagen IV, indicating extracellular matrix remodeling that can further impair oxygen diffusion and exacerbate hypoxia [6].

The relationship between this compound's action and the resulting tumor hypoxia is summarized in the pathway below:

G This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Hypoxia Hypoxia This compound->Hypoxia Induces NormalAngiogenesis Normal Angiogenesis VEGFR2->NormalAngiogenesis Promotes HIF1alpha HIF1alpha Hypoxia->HIF1alpha Stabilizes ProSurvivalGenes Pro-Survival & Pro-Metastatic Genes HIF1alpha->ProSurvivalGenes Activates Transcription of

Q: Why is understanding this hypoxia critical for therapy?

Hypoxia is not just a side effect; it is a key driver of treatment resistance and tumor aggressiveness. It activates Hypoxia-Inducible Factors (HIFs), which promote tumor survival and metastasis [4] [5]. This creates a major challenge, as the therapy itself can trigger a powerful, adaptive resistance mechanism.

Troubleshooting Guide: Addressing Hypoxia-Driven Resistance

The following table outlines the main issues and potential solutions supported by research.

Challenge / Observation Underlying Cause / Mechanism Potential Solutions & Strategic Workarounds

| Therapeutic Resistance following initial response; Increased invasiveness. | Hypoxia-induced activation of HIF-1α promotes survival, metastasis, and immunosuppression [4] [5]. | Rational Combination Therapy: • Combine with HIF inhibitors (investigational). • Combine with mTOR inhibitors (e.g., Everolimus) to disrupt downstream signaling [7]. | | Limited Efficacy of this compound Monotherapy in clinical trials [2] [7]. | Inadequate target coverage due to short half-life (~4-6 hours); potent hypoxia-driven resistance mechanisms [2]. | Optimized Dosing Schedules: • Explore twice-daily dosing to maintain constant VEGFR inhibition. • Use biomarkers to guide dose and schedule. | | Increased Immunosuppression in the Tumor Microenvironment (TME). | Hypoxia recruits immunosuppressive cells (Tregs, MDSCs) and deactivates cytotoxic T cells [4] [5]. | Immunotherapy Combinations: • Combine with Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) to reactivate the immune response [5]. |

Experimental Protocols for Monitoring Hypoxia

Here are detailed methodologies for key experiments to detect and quantify hypoxia in your models.

Protocol 1: Circulating Biomarker Analysis for Hypoxia and Anti-Angiogenic Activity

This protocol is adapted from a Phase I clinical trial of this compound [6] and can be applied to pre-clinical mouse models.

  • Objective: To monitor systemic, pharmacodynamic responses to this compound treatment and indirectly assess tumor hypoxia and endothelial cell activity.
  • Materials:
    • EDTA plasma or serum samples collected at baseline and at multiple timepoints post-treatment (e.g., 8 hours, 1 day, 2 days, 9 days, 50 days).
    • Multiplex ELISA kits (e.g., from Meso-Scale Discovery or R&D Systems) for target proteins.
  • Method:
    • Sample Collection: Draw blood from the inferior vena cava (mice) or peripheral vein (clinical) into heparinized tubes. Centrifuge to isolate plasma and freeze at -80°C.
    • Biomarker Assay: Measure the following key biomarkers in duplicate using multiplex ELISA according to the manufacturer's protocol:
      • PlGF and sVEGFR1: Expected to increase with this compound treatment [6].
      • sVEGFR2 and sTie2: Expected to decrease with this compound treatment [6].
      • Collagen IV: Expected to increase as a marker of extracellular matrix remodeling under sustained treatment [6].
    • Data Analysis: Normalize values to baseline. Use paired t-tests to compare pre- and post-treatment levels. Correlate biomarker changes with tumor volume and hypoxia imaging data.

Protocol 2: Gene Expression Analysis of Hypoxia and Fibrosis Markers in Tumor Tissue

This protocol is based on a study of this compound in a liver fibrosis model [8] and can be adapted for tumor tissue.

  • Objective: To directly quantify hypoxia and its downstream effects in tumor tissue via mRNA expression.
  • Materials:
    • Snap-frozen tumor tissue samples.
    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
    • cDNA synthesis kit (e.g., Superscript Reverse Transcriptase).
    • TaqMan probes or SYBR Green primers for target genes.
  • Method:
    • Tissue Processing: Homogenize snap-frozen tumor tissue and extract total RNA. Quantify RNA concentration and ensure integrity.
    • Reverse Transcription: Convert 1 µg of total RNA to cDNA.
    • Quantitative PCR (qPCR): Perform qPCR using primers for the following genes:
      • Hypoxia Master Regulator: HIF-1α
      • Downstream Angiogenic Factors: VEGF-A, VEGFR1, VEGFR2
      • Fibrosis/Stroma Markers: Collagen-I, α-SMA, TGF-β1
    • Data Analysis: Calculate fold-change in gene expression using the 2^(-ΔΔCt) method, with untreated control tumors as the calibrator and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

The logical workflow for integrating these protocols in a study is as follows:

G Start Initiate this compound Treatment BloodCollection Blood Collection (Pre- & Post-Treatment) Start->BloodCollection TumorHarvest Tumor Tissue Harvest (Post-Treatment) Start->TumorHarvest BiomarkerAssay Plasma Biomarker Assay (PlGF, sVEGFR2, etc.) BloodCollection->BiomarkerAssay RNAqPCR RNA Extraction & qPCR (HIF-1α, VEGF, Collagen-I) TumorHarvest->RNAqPCR DataIntegration Data Integration & Analysis BiomarkerAssay->DataIntegration RNAqPCR->DataIntegration

Key Takeaways for Your Research

  • Monitor Pro-Hypotic Feedback: Do not rely solely on tumor volume. Actively monitor hypoxia and its downstream consequences to get a complete picture of this compound's effect [6] [8] [5].
  • Plan for Combination Therapy: this compound monotherapy is often suboptimal. The most promising strategies involve rationally combining it with drugs that target the resulting hypoxia and resistance pathways, such as mTOR inhibitors or immunotherapy [7] [5].
  • Optimize Dosing: The short half-life of this compound is a critical factor. Consider more frequent dosing schedules in pre-clinical models to better maintain target inhibition and assess its true efficacy [2].

References

controlling Vatalanib unwanted tumor growth effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: Why does my in vivo model show increased tumor growth or migration after Vatalanib treatment?

    • A: This paradoxical effect is often attributed to the tumor's adaptive resistance. While this compound effectively inhibits VEGF signaling and angiogenesis, it can also increase tumor hypoxia. This hypoxic environment may select for more aggressive tumor cell clones and activate alternative pro-survival and pro-migratory signaling pathways that are not blocked by this compound alone [1].
  • Q: What are the main strategies to counteract this unwanted effect?

    • A: Published research primarily suggests two approaches:
      • Combination Therapy: Partner this compound with drugs that inhibit the alternative escape pathways the tumor uses.
      • Treatment Scheduling: Optimizing the timing of drug administration can be crucial for efficacy, as some combinations are only effective when started early [1].
  • Q: Which signaling pathways should I investigate for combination targets?

    • A: Key pathways identified in preclinical studies include:
      • mTOR Pathway: This is a major downstream signaling hub that can be activated as a bypass mechanism.
      • 20-HETE Signaling: This pathway is involved in hypoxic response and can promote tumor survival and migration independently of VEGF.
      • FGFR2 Signaling: Although more specific to other cancer types, the FGF/FGFR axis is a known bypass pathway for anti-VEGF therapy and contributes to drug resistance [2] [3] [1].

Preclinical Strategies & Supporting Data

The following table summarizes key combination strategies that have shown promise in preclinical models for controlling this compound's unwanted effects.

Combination Agent Target/Pathway Experimental Model Key Findings & Efficacy Proposed Mechanism
Everolimus [2] mTOR Gastric cancer xenograft (mice) Combination reduced tumor size by ~50% relative to everolimus monotherapy (p < 0.005) [2] Blocks mTOR-mediated bypass signaling, decreases cancer cell-derived VEGF [2]
HET0016 [1] 20-HETE synthesis Human glioma orthotopic model (mice) Combination decreased tumor volume, cell proliferation, and migration vs. vehicle or this compound alone [1] Inhibits hypoxia-driven tumor survival and migration independent of VEGF [1]

Experimental Protocols for Key Assays

Below are detailed methodologies for critical in vivo and in vitro experiments based on the cited literature.

Protocol 1: In Vivo Efficacy Study of this compound Combination Therapy

This protocol is adapted from studies on gastric cancer and glioma xenograft models [2] [1].

  • Cell Implantation: Implant human cancer cells (e.g., U251 for glioma, gastric cancer cell lines) orthotopically or subcutaneously into immunocompromised mice.
  • Treatment Groups: Randomize mice into the following groups once tumors are established:
    • Group 1: Vehicle control
    • Group 2: this compound monotherapy (e.g., 50 mg/kg/day, orally)
    • Group 3: Combination drug monotherapy (e.g., Everolimus or HET0016)
    • Group 4: this compound + Combination drug
  • Dosing Schedule:
    • For early intervention: Start treatment on the same day as cell implantation (day 0) [1].
    • For established tumors: Start treatment after a specific period (e.g., day 8) to allow for tumor vascularization [1].
    • Administer drugs daily for a set period (e.g., 21 days).
  • Monitoring & Analysis:
    • Monitor tumor volume regularly using caliper measurements or advanced imaging like MRI to assess tumor growth, blood volume, and permeability [1].
    • At endpoint, euthanize animals and collect tumors.
  • Post-mortem Analysis:
    • Divide tumor specimens for immunohistochemistry (IHC) analysis of proliferation markers (e.g., Ki-67) and microvessel density (e.g., CD31) [2].
    • Perform protein array or Western blot analysis to examine signaling pathways (e.g., p-AKT, p-S6 for mTOR pathway) [1].
Protocol 2: In Vitro Tube Formation Assay

This assay assesses the anti-angiogenic effect of this compound and combinations on endothelial cells [2].

  • Cell Preparation: Use Human Umbilical Vein Endothelial Cells (HUVECs). Culture them in endothelial cell growth medium.
  • Drug Pre-treatment: Pre-treat HUVECs with desired concentrations of this compound, combination agent, or vehicle for a set time (e.g., 1-2 hours).
  • Tube Formation:
    • Coat a 96-well plate with Matrigel (50-100 µL/well) and allow it to polymerize.
    • Seed pre-treated HUVECs onto the Matrigel surface (e.g., 1x10^4 cells/well).
    • Incubate the plate at 37°C for 4-16 hours to allow tube network formation.
  • Imaging and Quantification:
    • Capture images of the tube networks using an inverted microscope.
    • Quantify the anti-angiogenic effect by measuring the total tube length, number of master junctions, or total mesh area using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
    • This compound is expected to strongly inhibit tube formation, while the contribution of the combination agent can be evaluated [2].

Signaling Pathways & Experimental Workflow

The diagrams below illustrate the molecular mechanisms and experimental logic for addressing this compound's unwanted effects.

G Start This compound Inhibits VEGF/VEGFR Hypoxia Tumor Hypoxia Start->Hypoxia Resistance Alternative Pathway Activation Hypoxia->Resistance mTOR mTOR Pathway Resistance->mTOR HETE 20-HETE Pathway Resistance->HETE FGFR FGFR2 Signaling Resistance->FGFR Effect Unwanted Effects: Tumor Growth & Migration mTOR->Effect HETE->Effect FGFR->Effect Comb1 Combination with Everolimus (mTORi) Outcome Controlled Tumor Growth Comb1->Outcome Comb2 Combination with HET0016 (20-HETEi) Comb2->Outcome Comb3 Combination with FGFR2 Inhibitor Comb3->Outcome

Diagram 1: Mechanism of Unwanted Effects and Combination Strategies. This compound-induced hypoxia triggers tumor resistance via alternative pathways like mTOR, 20-HETE, and FGFR. Targeting these with specific inhibitors can restore tumor control.

G Step1 1. Establish In Vivo Model (Orthotopic/Subcutaneous) Step2 2. Define Treatment Groups: Vehicle, this compound, Combo A, Combo B Step1->Step2 Step3 3. Administer Treatment (Note: Timing is Critical) Step2->Step3 Step4 4. Monitor & Analyze (MRI, Tumor Volume) Step3->Step4 Step5 5. Post-mortem Analysis (IHC, Protein Array) Step4->Step5

Diagram 2: In Vivo Experimental Workflow. A standard workflow for evaluating combination therapies, highlighting the importance of including relevant control and treatment groups.

Key Considerations for Your Research

  • Timing is Critical: The efficacy of a combination, particularly with HET0016, has been shown to be highly dependent on the treatment schedule. Administering combination therapy early, at the time of tumor implantation, was more effective than starting treatment after tumor establishment in a glioma model [1].
  • Dosing Protocol: Clinical trials of this compound often used a "ramp-up" dosing schedule (e.g., 250 mg BID → 500 mg BID → 750 mg BID over 3 weeks) to manage toxicity while achieving effective plasma concentrations [4]. This can be adapted for animal studies by performing initial dose-finding experiments.
  • Beyond Angiogenesis: Remember that this compound is a multi-targeted TKI. While its primary anti-tumor effect is through VEGFR inhibition, it also targets c-Kit and PDGFR-β, which could contribute to its overall activity and toxicity profile [5].

References

Vatalanib stability storage and reconstitution guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Stability

The following table summarizes the core storage and stability information for different forms of Vatalanib.

Form Condition Shelf Life Key Considerations
Lyophilized Powder -20°C, desiccated, protected from light [1] 24 months (lyophilized) [1] Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2].
Solution (e.g., in DMSO) -20°C, desiccated [1] 6 months at -80°C; 1 month at -20°C (sealed, away from moisture) [3] Aliquot to avoid repeated freeze-thaw cycles [1].

Reconstitution & Solubility

For in vitro work, this compound has good solubility in DMSO and can also be dissolved in water or ethanol.

Solvent Solubility (mg/mL) Notes & Protocol
DMSO 20 - 85 mg/mL [1] [2] For a 10 mM stock, reconstitute 5 mg in 1.19 mL DMSO [1].
Water 10 - 50 mg/mL [2] [3] Use sterile water. Solubility may require gentle warming and ultrasonication [4].
Ethanol 3 - 6 mg/mL [2] Solubility may require gentle warming and ultrasonication [4].

For in vivo studies, more complex formulations are required. Below is a workflow for preparing a common in vivo administration solution.

in_vivo_formulation Start Start: Prepare DMSO Stock Step1 Add PEG300 (Mix evenly until clear) Start->Step1 e.g., 100 µL DMSO stock Step2 Add Tween-80 (Mix evenly until clear) Step1->Step2 Add to 400 µL PEG300 Step3 Add Saline (0.9% NaCl) (Final volume adjustment) Step2->Step3 Add 50 µL Tween-80 End Final Clear Solution Use immediately for optimal results Step3->End Add 450 µL Saline

This formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) has been validated to achieve a clear solution at concentrations of at least 2.08 mg/mL (4.96 mM) [2] [3]. An alternative formulation uses 10% DMSO and 90% Corn Oil [2].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

  • Problem: Precipitation in aqueous buffer.

    • Solution: Always prepare a concentrated stock in pure DMSO first, then dilute into the aqueous buffer immediately before use. Do not attempt to dissolve the powder directly into water or buffer.
  • Problem: Loss of activity in cell-based assays.

    • Solution: Check the age of your stock solution. For best results, use freshly prepared DMSO stock solutions. If you must store a solution, aliquot it, store at -80°C, and avoid multiple freeze-thaw cycles [1] [3].
  • Problem: Inconsistent in vivo dosing.

    • Solution: Ensure the suspension is homogeneous. For oral dosing in animal models, a "ramp-up" schedule is sometimes used, starting at 250 mg/kg twice daily and increasing to 750 mg/kg twice daily over two weeks [5].

Experimental Notes

  • Typical Working Concentrations: In cell-based assays, this compound is typically used as a pretreatment at 0.5-50 µM for 0.5-2 hours prior to stimulation. Treatment alone can last up to 72 hours [1].
  • Clinical Dosing Context: A phase II trial in pancreatic cancer used an oral ramp-up schedule: 250 mg twice daily (Week 1), 500 mg twice daily (Week 2), and 750 mg twice daily (Week 3 and beyond) [5].

References

Vatalanib blood-brain barrier penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib's BBB Penetration: Core Challenge

The central issue is this compound's inherent property to cross the BBB, which is linked to its central nervous system (CNS) side effects. The key physicochemical property involved is its high log P value of approximately 5, which is a measure of its lipophilicity. A high log P facilitates passive diffusion across the lipid-rich BBB [1].

Property Description Impact
High Lipophilicity (log P ~5) [1] Measure of a compound's fat solubility; log P > 4 generally suggests high passive diffusion potential [2]. Facilitates crossing, leading to CNS side effects (dizziness, ataxia) [1].
Molecular Weight 346.813 g/mol [3]. Below 400-500 Da threshold, not a major penetration barrier [2].
Primary Challenge Achieving sufficient brain concentration for efficacy while minimizing dose-limiting toxicities. Requires strategies to improve delivery selectivity to tumor tissue.

Research Strategies for Enhanced Brain Delivery

Current research focuses on nanoparticle-based systems to improve drug delivery to brain tumors.

Nanocarrier Approaches

Nanocarriers can improve brain tumor delivery through various strategies, including passive targeting via the leaky blood-brain tumor barrier (BBTB), inhibition of drug efflux pumps, and active targeting of receptors overexpressed at the BBB and on glioma cells [2] [4].

While one study describes upconversion nanoparticles (UCNPs) with different surfaces and shapes for BBB penetration assessment, it does not specify this compound as the loaded drug [5]. Another patent details surface-modified mesoporous silica nanoparticles (MSNs) for BBB penetration and tumor targeting, which represents a viable technological approach that could be applied to this compound [6].

The following diagram illustrates the general mechanisms of how targeted nanocarriers can mediate drug delivery across the BBB to glioma cells.

G Start Injectable Nanocarrier BBB Blood-Brain Barrier (BBB) Start->BBB 1. Circulation Glioma Glioma Cell BBB->Glioma 2. a) Passive targeting (through leaky BBTB) Receptor Overexpressed Receptor (e.g., VEGFR, EGFR) BBB->Receptor 2. b) Active targeting (receptor-mediated transport) DrugRelease Drug Release Glioma->DrugRelease 4. Intracellular Trafficking Receptor->Glioma 3. Internalization Effect Effect DrugRelease->Effect 5. Therapeutic Effect

Experimental Models for Assessing BBB Penetration

To evaluate the efficacy of any delivery strategy, robust experimental models are required. The following table summarizes key in vitro and in vivo models used in the context of testing nanotherapeutics or this compound.

Model Type Specific Model Application in Cited Research
In Vitro NSC-34 neuron-like cells [5] Used to assess cellular uptake of various UCNPs.
In Vivo Zebrafish models [5] Used for in vivo assessment of biodistribution and BBB penetration of UCNPs.
In Vivo Orthotopic U251 glioma model in mice [7] Used to study this compound's effects and resistance mechanisms in a chimeric mouse model.
In Vivo Imaging Dynamic Contrast-Enhanced MRI (DCE-MRI) [8] Non-invasive method to monitor vascular changes and drug effects in tumors; recommended for early-stage trials of antiangiogenics.

Troubleshooting Common Experimental Issues

Here are some common challenges and potential solutions based on general principles of drug delivery and the provided research context.

Problem Potential Root Cause Suggested Investigation
Low brain tumor concentration of this compound Inefficient crossing of the intact BBB; efflux by transporters [4]. Formulate this compound in nanocarriers designed to bypass efflux pumps [2] [4].
High systemic toxicity Off-target effects due to non-specific distribution [2]. Develop actively targeted nanocarriers to improve tumor selectivity [4] [6].
Lack of therapeutic efficacy in vivo Development of resistance; inadequate drug release at tumor site [7]. Investigate combination therapies (e.g., with CSF1R inhibitors to counter myeloid cell-mediated resistance) [7].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound? A1: this compound is an oral multi-kinase inhibitor that primarily potently inhibits vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, specifically VEGFR-1, -2, and -3. It also inhibits the platelet-derived growth factor (PDGF) receptor and c-KIT. Its main action is blocking angiogenic signaling [1] [3] [9].

Q2: Why is this compound not FDA-approved? A2: this compound remains an investigational drug. While it showed promise in early trials, its clinical development has been focused on use in combination with chemotherapy for various solid tumors, and it has not progressed to full regulatory approval [3].

Q3: What are the common side effects of this compound? A3: Commonly observed side effects include nausea, vomiting, diarrhea, hypertension, headache, weakness, ataxia, and dizziness. The CNS side effects are likely attributed to its penetration of the BBB [1].

References

Vatalanib Safety Profile & Thrombocytopenia Incidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency of common adverse effects (AEs) from clinical trials. Notably, thrombocytopenia was not a prominent dose-limiting toxicity in the studied populations [1] [2].

Adverse Event Grade 3/4 Incidence (Phase II Pancreatic Cancer Trial, N=67) [1] Grade 3/4 Incidence (Phase I GBM Trial, N=19) [2]
Hypertension 20% (N=13) Not specified
Fatigue 17% (N=11) Not specified
Abdominal Pain 17% (N=11) Not specified
Elevated Alkaline Phosphatase 15% (N=10) Not specified
Leukopenia/Lymphopenia/Neutropenia Not among most common Reported, frequency not specified
Thrombocytopenia Not listed among common AEs 1 DLT (Dose-Limiting Toxicity) reported

Mechanisms and Monitoring of TKI-Induced Thrombocytopenia

Although not a major issue with Vatalanib, understanding potential mechanisms is crucial for troubleshooting.

  • Potential Off-Target Effects: Many TKIs inhibit multiple kinases due to their broad target spectrum. Platelet activation relies on tyrosine kinase signaling, and TKI "off-target" inhibition can suppress platelet function or production [3] [4].
  • Bone Marrow Suppression: Cancer treatment-induced thrombocytopenia (CTIT) can result from direct bone marrow suppression by cytotoxic agents [5]. While this compound is a targeted therapy, its combination with other myelosuppressive drugs (like temozolomide in the GBM trial [2]) can increase risk.

For monitoring, implement a complete blood count (CBC) to track platelet counts. The grading criteria for thrombocytopenia are [5]:

  • Grade 1: PLT 75-100 × 10³/µL
  • Grade 2: PLT 50-75 × 10³/µL
  • Grade 3: PLT 25-50 × 10³/µL
  • Grade 4: PLT < 25 × 10³/µL

Management and Proactive Troubleshooting Guide

The following workflow outlines a systematic approach to managing suspected thrombocytopenia in a research or clinical setting.

G Start Monitor Platelets via CBC Step1 Confirm Thrombocytopenia (PLT < 100 × 10³/µL) Start->Step1 Step2 Rule Out Other Causes: - Pseudothrombocytopenia - Bone marrow involvement - Other drugs - Immune disorders Step1->Step2 Step3 Evaluate Bleeding Risk Step2->Step3 Decision1 Is this compound the likely cause? Step3->Decision1 Action_Manage Management Strategies Decision1->Action_Manage Yes Action_Rechallenge Consider Rechallenge (If benefit outweighs risk) Decision1->Action_Rechallenge No / Unclear Action_Manage->Action_Rechallenge After recovery

Based on the workflow, here are specific management actions and protocols.

Management Strategies
  • Dose Modification: Follow trial protocol for dose holds or reductions for Grade 3/4 thrombocytopenia [1].
  • Treatment: For active bleeding or severe thrombocytopenia (PLT < 10 × 10³/µL), platelet transfusion is a primary intervention [6] [5].
  • Adjunctive Therapies: In non-bleeding patients, consider recombinant human thrombopoietin (rhTPO) or thrombopoietin receptor agonists (TPO-RAs), though their efficacy and safety in CTIT are still being defined [5].
Experimental Rechallenge Protocol

If rechallenging after recovery, consider this stringent monitoring protocol:

  • Confirm Recovery: Ensure platelet count has returned to a safe level (e.g., ≥ Grade 1).
  • Consider Dose Reduction: Reinitiate this compound at a lower dose (e.g., one dose level down, such as 1000 mg/day instead of 1500 mg/day) [1].
  • Increase Monitoring Frequency: Perform CBCs twice weekly for the first two cycles.
  • Document: Meticulously record the time to onset and severity of thrombocytopenia upon re-exposure.

Key Takeaways for Researchers

  • Low Incidence: Thrombocytopenia is not a commonly reported major adverse effect of this compound in current literature.
  • Vigilance is Key: Meticulous patient monitoring and exclusion of other causes are essential for accurate attribution.
  • Consult Guidelines: Always refer to the latest clinical trial protocol and guidelines (like those from AABB) for platelet transfusion thresholds in specific procedural contexts [7].

References

Vatalanib versus sunitinib imatinib GIST efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below consolidates key efficacy and safety findings from clinical studies for each drug in their respective treatment settings.

Feature Imatinib Sunitinib Vatalanib
Primary Use in GIST First-line treatment for advanced GIST [1] Second-line treatment after imatinib failure [2] Investigational use after imatinib (± sunitinib) failure [2]
Key Molecular Targets KIT, PDGFRα, PDGFRβ, BCR-Abl [2] KIT, PDGFRs, VEGFRs, FLT3, RET [2] KIT, PDGFRs, VEGFRs (all isoforms) [2]
Typical Dosage in Trials 400 mg once daily [3] 50 mg daily (4w on/2w off) or 37.5 mg daily [2] 1250 mg once daily or 500 mg/750 mg twice daily [2]

| Reported Efficacy (in trial) | Median OS: 75.3 months (advanced GIST) [1] 20-year Survival: 13.1% [1] | Median TTP: 6.3 months (after imatinib failure) [2] | Clinical Benefit Rate (PR+SD): 40.0% (after imatinib failure) [2] Median TTP: 5.8 months (no prior sunitinib), 3.2 months (with prior sunitinib) [2] | | Common Adverse Events | In elderly: Higher grade 2+ non-hematological events (e.g., edema, fatigue) [3] | Mucositis, fatigue, diarrhea, hand-foot skin reaction, hypothyroidism [2] | Generally well-tolerated; specific profile less detailed [2] |

Key Experimental Data and Context

  • Imatinib's Established Role: The long-term BFR14 trial confirms imatinib as the first-line standard for advanced GIST, with a median overall survival of over 6 years and a 20-year survival rate of 13.1% [1]. Efficacy can be influenced by patient age and tumor genetics, with one study showing shorter median progression-free survival in patients aged 70+ (29.4 months) compared to younger patients (60.0 months) [3].
  • Sunitinib as Second-Line Therapy: Sunitinib is approved for imatinib-resistant GIST. Its broader kinase inhibition profile compared to this compound contributes to a different efficacy and toxicity spectrum [2].
  • This compound as an Investigational Option: A phase II study demonstrated this compound's activity in patients with GIST resistant to imatinib or both imatinib and sunitinib, achieving stable disease in 35.6% of patients [2]. The study noted that This compound has a narrower kinome interaction spectrum than both imatinib and sunitinib, which may contribute to its tolerability but also different resistance patterns [2].

Molecular Mechanisms and Treatment Sequencing

The following diagram illustrates the primary molecular targets of these drugs and their typical sequence in GIST treatment.

gist_treatment_pathway Start Advanced GIST Imatinib Imatinib (1st Line) Start->Imatinib ImatinibTargets Primary Targets: KIT, PDGFRα Imatinib->ImatinibTargets Inhibits Sunitinib Sunitinib (2nd Line) Imatinib->Sunitinib Upon Progression SunitinibTargets Primary Targets: KIT, PDGFRs, VEGFRs Sunitinib->SunitinibTargets Inhibits This compound This compound (Investigational) Sunitinib->this compound Upon Progression (Clinical Trial) VatalanibTargets Primary Targets: KIT, PDGFRs, VEGFRs This compound->VatalanibTargets Inhibits

Interpretation for Research and Development

  • Sequential Therapy Rationale: The standard GIST treatment sequence leverages progressive targeting of kinase pathways. Initial imatinib resistance often involves secondary KIT mutations, which sunitinib's broader target profile may help overcome [2]. This compound's activity after both prior therapies suggests that even narrow-spectrum VEGFR and KIT inhibition can provide disease control [2].
  • Considerations for Clinical Trial Design: The efficacy of this compound after sunitinib failure indicates non-overlapping resistance mechanisms. Its distinct kinome interaction profile supports its investigation in combination therapies or specific molecular subtypes [2].

References

Comparative Overview: Vatalanib vs. Other VEGF Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of vatalanib, cediranib, and bevacizumab for comparison.

Feature This compound (PTK787/ZK222584) Cediranib (AZD2171) Bevacizumab (Avastin)
Drug Type Small molecule [1] Small molecule [2] Monoclonal antibody [3]
Primary Target VEGFR-1, VEGFR-2, VEGFR-3 [4] Pan-VEGFR (VEGFR-1, -2, -3) [5] [6] VEGF-A ligand [3]
Administration Oral [4] Oral [2] Intravenous (IV) infusion [3]
Half-Life ~6 hours [1] 12-35 hours [2] ~20 days [3]
Key Efficacy Findings No significant PFS/OS benefit vs. placebo + FOLFOX in phase III mCRC trials (CONFIRM-1 & 2) [4] Similar PFS/OS to bevacizumab + mFOLFOX6 in 2nd-line mCRC (HORIZON I) [5] Improved OS/PFS in multiple approved indications (e.g., mCRC, NSCLC) + standard of care [7] [8]
Common Grade 3+ Adverse Events Hypertension, fatigue, venous thromboembolism [4] Hypertension, diarrhea, hoarseness, headache [5] [2] Hypertension, proteinuria, hemorrhage, GI perforation [3] [7]
Development Status Investigational [1] Investigational [2] FDA-approved for multiple cancers [3] [7]

Experimental Data and Methodologies

To ensure the reliability and interpretability of comparative data, understanding the underlying experimental methods is crucial.

Clinical Trial Design: HORIZON I (Cediranib vs. Bevacizumab)

This phase II study provides a direct comparison framework [5].

  • Patient Population: Adults with metastatic colorectal cancer (mCRC) who had progressed after first-line therapy.
  • Study Design: Randomized, double-blind, parallel-group trial. Patients were assigned to one of three arms:
    • mFOLFOX6 + oral cediranib (20 mg/day)
    • mFOLFOX6 + oral cediranib (30 mg/day)
    • mFOLFOX6 + IV bevacizumab (10 mg/kg every 2 weeks)
  • Blinding: Patients in cediranib arms also received a placebo IV infusion; patients in the bevacizumab arm received a placebo oral tablet.
  • Primary Endpoint: Progression-free survival (PFS).
  • Key Findings: No statistically significant differences in PFS or overall survival (OS) were found between the cediranib arms and the bevacizumab arm.
Preclinical In-Vitro Assay (VEGFR Inhibition)

Mechanistic studies often use cell-based assays to confirm target engagement and functional impact [9].

  • Cell Lines: Human leiomyosarcoma cells (SK-LMS-1, SK-UT-1) and control human umbilical vein endothelial cells (HUVECs).
  • Stimulation & Inhibition: Cells are stimulated with VEGF-A or PDGF-BB ligands. The inhibitory effect of drugs like this compound is tested by pre-treating cells with the compound.
  • Outcome Measurements:
    • Phosphorylation Assays: Western blotting to detect phosphorylation levels of signaling proteins (e.g., AKT, ERK1/2), indicating whether the inhibitor successfully blocks the VEGFR pathway.
    • Functional Assays: Subsequent tests for cell proliferation (metabolic activity), migration (e.g., wound healing assay), and apoptosis (cell death) to determine the biological consequence of pathway inhibition.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the different molecular targets of these inhibitors within the VEGF signaling pathway.

VEGF_Inhibition cluster_pathway VEGF Signaling Pathway VEGF_A VEGF-A Ligand VEGFR VEGFR Tyrosine Kinase (Intracellular Domain) VEGF_A->VEGFR Binds Cell Proliferation\n& Angiogenesis Cell Proliferation & Angiogenesis VEGFR->Cell Proliferation\n& Angiogenesis Activates Bevacizumab Bevacizumab Bevacizumab->VEGF_A Neutralizes TKI Small Molecule TKI (e.g., this compound, Cediranib) TKI->VEGFR Blocks ATP Binding

This diagram highlights the key mechanistic difference:

  • Bevacizumab acts extracellularly by binding to and neutralizing the VEGF-A ligand, preventing it from interacting with its receptor [3].
  • Small-molecule TKIs like This compound and cediranib act intracellularly by competing with ATP to block the kinase activity of the VEGF receptors themselves, thereby inhibiting downstream signaling [5] [4].

Key Differentiating Factors for Research

  • Clinical Validation: Bevacizumab has extensive, proven efficacy across multiple cancer types and is a standard of care [7] [8]. In contrast, this compound's development was halted after phase III trials failed to meet primary endpoints, highlighting the challenge of translating potent in vitro activity into clinical success [4].
  • Pharmacokinetics: The short half-life of this compound (~6 hours) versus cediranib (~22 hours) or bevacizumab (~20 days) is a critical differentiator [5] [1] [2]. This may have contributed to its lack of efficacy in trials, as twice-daily dosing might be necessary for continuous target coverage [4].
  • Target Specificity: Cediranib is a more potent and selective pan-VEGFR inhibitor, while this compound, at higher concentrations, also inhibits PDGFR and c-KIT [4] [2]. This broader profile can influence both efficacy and toxicity.

References

Summary of Clinical Trial Results for Vatalanib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Phase Trial Design Key Efficacy Findings Key Safety Findings Source
Advanced Solid Tumors & Renal Cell Carcinoma (RCC) Ib Vatalanib + Everolimus (mTOR inhibitor). Dose escalation followed by expansion in metastatic RCC. RCC Cohort (n=24): 29.2% partial response rate; 62.5% stable disease. Median PFS: 5.8 months; Median OS: 16.5 months (25.1 months in treatment-naive). MTD: this compound 1000 mg/day + Everolimus 5 mg/day. Common toxicities: Proteinuria, fatigue, hypertriglyceridemia, nausea, vomiting. DLTs: Hypertension, diarrhea, neutropenia. [1] [2]
Newly Diagnosed Glioblastoma (GBM) I This compound + Radiation + Temozolomide in patients on enzyme-inducing anti-epileptic drugs. Evaluable Patients (n=13): 2 partial responses; 9 stable disease. Well-tolerated; MTD not reached. DLTs: Thrombocytopenia, elevated transaminases. Other Gr 3/4: Leukopenia, lymphopenia, hand-foot syndrome. [3]
Advanced Pancreatic Adenocarcinoma II This compound monotherapy as second-line treatment after gemcitabine failure. 6-month survival rate: 29%. Median PFS: 2.0 months. 2 partial responses; 28% stable disease. Common Gr 3/4 events: Hypertension (20%), fatigue (17%), abdominal pain (17%), elevated alkaline phosphatase (15%). [4] [5]
Colorectal Cancer (CONFIRM-1) III This compound + FOLFOX vs. Placebo + FOLFOX as first-line therapy. Primary endpoint (PFS) not met. Post-hoc analysis showed PFS benefit in patients with high baseline LDH. Common side effects: Hypertension, neutropenia, diarrhea, nausea. [6]

This compound's Mechanism of Action

This compound (PTK787/ZK 222584) is an oral small molecule that acts as a potent tyrosine kinase inhibitor [7]. Its primary mechanism is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are critical drivers of tumor angiogenesis [8]. At higher concentrations, it also targets other tyrosine kinases involved in tumor growth and stromal support, including the platelet-derived growth factor receptor (PDGFR) and c-Kit [7] [8].

The following diagram illustrates the primary signaling pathways targeted by this compound and its role in inhibiting tumor angiogenesis.

architecture cluster_other Other Targets at Higher Doses VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR Binds Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Activates TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth This compound This compound (PTK787) This compound->VEGFR Inhibits PDGFR PDGFR This compound->PDGFR Inhibits cKIT c-KIT This compound->cKIT Inhibits cFMS c-FMS This compound->cFMS Inhibits

Detailed Experimental Protocols

The clinical trials for this compound followed rigorous methodologies. Below is a detailed look at the protocols from two representative studies.

Phase Ib Study of this compound and Everolimus in Advanced RCC [1] [2]
  • Patient Population: Adults with advanced solid tumors; a dose-expansion cohort included 20 patients with metastatic RCC.
  • Treatment Plan: The study was a dose-escalation design to find the Maximum Tolerated Dose (MTD). This compound was administered orally once daily, and everolimus was administered orally once daily.
  • Dose-Limiting Toxicity (DLT) Evaluation: DLTs were assessed during the first 28-day cycle. Toxicities were graded using the Common Terminology Criteria for Adverse Events (CTCAE).
  • Primary Objective: To determine the MTD and recommended phase II dose of the this compound-everolimus combination.
  • Key Efficacy Assessments: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Outcomes included overall survival (OS), progression-free survival (PFS), and objective response rate (ORR).
Phase II Study of this compound in Advanced Pancreatic Cancer [4]
  • Patient Population: Patients with metastatic or advanced pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy.
  • Treatment Plan: this compound was administered orally twice daily using a "ramp-up" schedule over the first cycle:
    • Week 1: 250 mg twice daily.
    • Week 2: 500 mg twice daily.
    • Week 3 and beyond: 750 mg twice daily (full dose).
  • Primary Objective: To evaluate the 6-month survival rate.
  • Key Efficacy Assessments: Survival was tracked from the first day of treatment. Tumor response was assessed using RECIST criteria.
  • Biomarker & Imaging Analysis: The study incorporated correlative analyses of circulating biomarkers (e.g., soluble VEGF, VEGFR) and dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to explore potential predictive markers of response.

Key Insights for Researchers

  • Combination Therapy is Feasible but Requires Dose Adjustment: The phase Ib RCC study demonstrated that while the full therapeutic dose of each agent alone could not be achieved in combination, a relevant biological dose with evidence of clinical efficacy was possible. This suggests that with careful management, VEGFR and mTOR inhibition can be combined [1] [2].
  • Biomarkers May Identify Responsive Subgroups: Although the phase III CONFIRM-1 trial in colorectal cancer failed to meet its primary endpoint, a subgroup of patients with high baseline serum lactate dehydrogenase (LDH) appeared to derive a PFS benefit [6]. This highlights the potential importance of patient stratification in future studies of anti-angiogenic agents.
  • Distinct Toxicity Profile: The safety profile of this compound is consistent with other VEGFR inhibitors, with hypertension, proteinuria, and fatigue being common. However, the combination with everolimus introduced additional toxicities like hypertriglyceridemia and mucositis, requiring close monitoring [1] [4] [2].

References

Vatalanib cytotoxicity comparison doxorubicin MCF-7 cells

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data Overview

The table below summarizes the available experimental data for each compound from different studies.

Compound Cell Line / Type Reported IC₅₀ / Cytotoxicity Key Experimental Method Citation
Vatalanib MCF-7 (Breast Cancer) 1.4 µM (for a derivative compound 152) SRB assay; 72-hour incubation; Doxorubicin as reference standard [1]
This compound A549, HT-29, MDA-MB-231 63.90 µM (MDA-MB-231); other derivatives showed significantly higher potency [1] Cytotoxicity assay (unspecified); data for this compound itself provided for comparison [1]
Doxorubicin MCF-7 (Wild-Type) 0.24 µM [2] MTT assay; 72-hour incubation [2]
Doxorubicin MCF-7 (Doxorubicin-Resistant) 1.13 µM [2] to >20-fold increase vs. wild-type [3] MTT assay; developed via stepwise selection with increasing doxorubicin doses [3] [2]

A key finding from the literature is that this compound's core structure, phthalazine, is a promising scaffold for developing new anticancer agents. Several studies synthesized phthalazine derivatives that demonstrated significantly higher potency than vatorubin itself in various cancer cell lines, including MDA-MB-231 [1].

Experimental Methodologies

For objective comparison, understanding the experimental context behind this data is crucial.

  • Cytotoxicity Assays: The data comes from two common colorimetric assays:
    • SRB (Sulforhodamine B) Assay: Measures total cellular protein content to assess cell density and proliferation [1].
    • MTT Assay: Measures the metabolic activity of cells, which serves as an indicator of cell viability [2].
  • Cell Culture and Treatment: Experiments used established MCF-7 cell lines obtained from the American Type Culture Collection (ATCC). Cells were typically maintained in EMEM or RPMI-1640 media, supplemented with 10% Fetal Bovine Serum (FBS), and incubated at 37°C in a 5% CO₂ atmosphere [4] [2].
  • Resistance Induction: The doxorubicin-resistant subline (MCF-7/DoxR or MCF-7/MDR1) is generated by exposing the parental MCF-7 cells to progressively increasing concentrations of doxorubicin. This process selects for cells that can survive and proliferate in the drug's presence, often leading to a 20-fold or greater increase in IC₅₀ [3] [2] [5]. This resistance is frequently linked to the overexpression of the MDR1 (P-glycoprotein) efflux pump [3] [5].

Mechanisms of Action and Resistance

The two drugs work through distinct mechanisms, which is a critical point of comparison.

G Figure 1. Comparative Mechanisms of this compound and Doxorubicin VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Angiogenesis Tumor Angiogenesis (Blood Vessel Formation) Dimerization->Angiogenesis DOX Doxorubicin DNA DNA DOX->DNA Intercalates TopoII Inhibits Topoisomerase II DOX->TopoII ROS Generates Reactive Oxygen Species DOX->ROS MDR1 MDR1/P-gp Efflux Pump DOX->MDR1  Substrate Apoptosis Induces DNA Damage & Apoptosis DNA->Apoptosis TopoII->Apoptosis ROS->Apoptosis Resistance Multidrug Resistance (MDR) MDR1->Resistance This compound This compound This compound->VEGFR2  Inhibits

Research Implications and Future Directions

The lack of direct comparative data presents a clear opportunity for further investigation.

  • Overcoming Doxorubicin Resistance: A significant focus of current research is on strategies to overcome MDR. Promising approaches include:
    • Nanoparticle Drug Delivery: Using mesoporous silica nanoparticles (MSNs) to encapsulate doxorubicin can bypass the MDR1 efflux pump, significantly increasing the drug's efficacy in resistant cell lines [3] [6].
    • Drug Repurposing & Combination Therapy: Combining low-dose doxorubicin with non-chemotherapy drugs like disulfiram (an ALDH inhibitor and P-gp modulator) and hydralazine (a DNA demethylating agent) has shown a strong synergistic effect, reducing the required doxorubicin dose and resensitizing resistant cells [2].
  • Exploring this compound's Scaffold: The finding that phthalazine derivatives can be much more potent than this compound itself suggests that further exploration of this chemical class could yield highly effective candidates, potentially with activity against doxorubicin-resistant cancers [1].

References

Vatalanib kinome interaction spectrum versus broad inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Target Profile Comparison

Kinase Target Vatalanib [1] [2] [3] Sunitinib [1] [4] Imatinib [1]
VEGFR-1 (Flt-1) Inhibits Inhibits No
VEGFR-2 (KDR) Inhibits Inhibits No
VEGFR-3 (Flt-4) Inhibits Inhibits No
PDGFR-α Inhibits Inhibits Inhibits
PDGFR-β Information missing Inhibits Inhibits
c-KIT Inhibits Inhibits Inhibits
c-FMS/CSF-1R No Inhibits Inhibits
FLT-3 No Inhibits No
RET No Inhibits No
bcr-Abl No No Inhibits

This targeted mechanism can be visualized in the context of its primary signaling pathway below.

G VEGF VEGF Ligand VEGFR VEGFR (1-3) VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Signals TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth This compound This compound Inhibits This compound->VEGFR

Supporting Experimental Data and Context

The characterization of this compound's narrow spectrum is supported by clinical and preclinical evidence:

  • Clinical Efficacy in GIST: A phase II study of this compound in patients with imatinib-resistant gastrointestinal stromal tumour (GIST) demonstrated clinical activity, leading the authors to conclude that "broad kinase inhibition spectrum inhibitors may not always be necessary for attaining clinical activity" in this context [1].
  • Defined Mechanistic Role: this compound is described in scientific literature as an oral antiangiogenic molecule whose primary mechanism is to inhibit all known VEGF receptors, thereby disrupting the formation of new blood vessels that support tumor growth [2] [4].
  • Research Beyond Oncology: Its targeted action is also exploited in non-oncology research, such as in Alzheimer's disease models, where it is used specifically to inhibit VEGFR signaling and study its effect on pathology [3].

Implications of a Narrow Spectrum

The focused nature of this compound's kinome interaction has potential implications for its drug profile:

  • Tolerability: Drugs with a narrower kinome interaction spectrum are often associated with better tolerability, as they are less likely to interfere with off-target kinases that can cause side effects [1] [5]. This was suggested in the GIST trial, where this compound was reported to be "generally well tolerated" [1].
  • Therapeutic Limitations: A narrow spectrum can also be a limitation. For example, in colorectal cancer trials, this compound combined with chemotherapy did not provide a significant overall benefit over placebo [6]. This highlights that the therapeutic value of a narrow-spectrum inhibitor is highly dependent on the specific disease context and the signaling pathways that drive it.

References

Vatalanib efficacy imatinib-resistant versus sunitinib-resistant GIST

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Efficacy: Imatinib-Resistant vs. Sunitinib-Resistant GIST

The following data is derived from a phase II, open-label, multicenter study of 45 patients with metastatic GIST resistant to imatinib. Within this group, 26 patients had only received prior imatinib, while 19 had received both prior imatinib and sunitinib [1].

Efficacy Parameter Imatinib-Resistant Only (n=26) Imatinib and Sunitinib Resistant (n=19) P-value
Clinical Benefit Rate (PR + SD) 46.2% (12 patients) 31.6% (6 patients, all SD) 0.324
Confirmed Partial Response (PR) 2 patients (7.7%) 0 patients Not Reported
Stable Disease (SD) 10 patients (38.5%) 6 patients (31.6%) Not Reported
Median Time to Progression (TTP) 5.8 months 3.2 months 0.992

Experimental Protocol & mechanistic Insights

To help you interpret the data, here is an overview of the study methodology and the biological rationale behind the findings.

  • Study Protocol: This was a phase II, open-label, multicenter trial (ClinicalTrials.gov identifier: NCT00117299) [1].

    • Patient Population: Adults with confirmed metastatic GIST that had progressed on imatinib (or who were intolerant to it). A subset had also progressed on sunitinib [1].
    • Intervention: this compound was administered orally at a dose of 1250 mg daily. The first 15 patients received the dose once daily; subsequent patients received a split dose (500 mg morning, 750 mg evening) to account for its short half-life [1].
    • Endpoints: The primary efficacy measures were objective tumor response assessed by RECIST 1.0 criteria and time to progression (TTP). Safety was also evaluated [1].
  • Mechanistic Background: The difference in efficacy can be understood by looking at the mechanism of drug resistance in GIST.

    • Resistance in GIST often occurs through the development of secondary mutations in the KIT receptor, which prevent inhibitor drugs from binding effectively [2] [3] [4].
    • Sunitinib and this compound have overlapping but distinct inhibition profiles. Sunitinib is active against certain secondary mutations in the KIT ATP-binding pocket (e.g., exon 13/14), but often less so against activation loop mutations (exon 17/18) [2] [4].
    • Tumors that progress on sunitinib are often driven by clones with activation loop mutations. The reduced efficacy of this compound in this group suggests it may also have limited activity against these specific mutations [1] [4].

The following diagram illustrates how secondary KIT mutations drive resistance to different TKIs, which underpins the observed clinical efficacy data.

G Primary_KIT_Mutation Primary KIT Mutation (e.g., Exon 11) Imatinib_Treatment Imatinib Treatment Primary_KIT_Mutation->Imatinib_Treatment Secondary_Mutations Emergence of Secondary Mutations Imatinib_Treatment->Secondary_Mutations ATP_Pocket ATP-Binding Pocket (Exon 13/14, e.g., V654A) Secondary_Mutations->ATP_Pocket Activation_Loop Activation Loop (Exon 17/18, e.g., D816H, N822K) Secondary_Mutations->Activation_Loop Sunitinib_Resistance Resistance Profile: Sunitinib targets ATP-pocket mutations. Resistant tumors are often driven by Activation Loop clones. ATP_Pocket->Sunitinib_Resistance Activation_Loop->Sunitinib_Resistance Vatalanib_Activity This compound shows lower activity in sunitinib-resistant disease, suggesting limited effect on Activation Loop mutations. Sunitinib_Resistance->Vatalanib_Activity

Conclusion and Research Context

It is worth noting that this compound is not an approved therapy for GIST. Current clinical practice for advanced GIST follows a sequential TKI approach, typically using sunitinib as a second-line and regorafenib as a third-line treatment after imatinib failure [5] [6] [3]. The research on this compound highlights the ongoing challenge of overcoming polyclonal resistance in GIST.

References

Vatalanib off-target activity compared to selective inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib's Kinase Inhibition Profile

This compound is an orally active tyrosine kinase inhibitor originally designed to target angiogenesis. Its key characteristic is the inhibition of a specific set of kinase targets [1] [2].

The table below summarizes its primary and secondary kinase targets based on enzyme assays and preclinical studies:

Target Kinase Primary Function Inhibition by this compound
VEGFR-1 (Flt-1) Angiogenesis, Cell Migration Potent inhibitor [1] [3]
VEGFR-2 (KDR) Angiogenesis, Cell Proliferation Primary target, potent inhibitor [4] [1] [3]
VEGFR-3 (Flt-4) Lymphangiogenesis Potent inhibitor [1] [3]
PDGFR-β Pericyte recruitment, Stromal formation Inhibited at higher concentrations [1] [2]
c-Kit Stem cell factor receptor Inhibited at higher concentrations [1] [2]
c-Fms (CSF1R) Monocyte/Macrophage regulation Inhibited at higher concentrations [1] [2]

This multi-targeted profile means that this compound's "off-target" activities against PDGFR, c-Kit, and c-Fms are a recognized aspect of its pharmacology, which may contribute to both its efficacy and its toxicity profile [1].

Comparison with Selective VEGFR-2 Inhibitors

In drug discovery, a key distinction is made between multi-kinase inhibitors like this compound and selective inhibitors designed for high specificity toward a single target like VEGFR-2 to minimize side effects [4].

The following diagram illustrates the primary signaling pathway targeted by this compound and its key differences from a selective inhibitor approach.

G cluster_off_target This compound Off-Target Kinases VEGF VEGF Ligand VEGFR2 VEGFR-2 (Dimerized) VEGF->VEGFR2 Binds AutoP Tyrosine Kinase Domain (Auto-phosphorylation) VEGFR2->AutoP Angiogenesis Angiogenesis & Tumor Growth AutoP->Angiogenesis This compound This compound (Multi-Kinase Inhibitor) This compound->VEGFR2 Inhibits PDGFR PDGFR This compound->PDGFR Inhibits cKit c-Kit This compound->cKit Inhibits SelectiveInhib Selective VEGFR-2 Inhibitor SelectiveInhib->VEGFR2 Specifically Inhibits

Clinical and Preclinical Comparison Data

The practical implications of this compound's multi-kinase profile are evident in clinical trial outcomes and the subsequent development of newer agents.

Drug Name Key Targets Clinical Efficacy (Example Indication) Selectivity Rationale & Evidence

| This compound | VEGFR-1/2/3, PDGFR, c-Kit, c-Fms | Phase III in colorectal cancer: Did not show significant survival benefit [5].

Phase II in Pancreatic Cancer: 6-month survival rate of 29%; some patients achieved stable disease [2]. | Designed as a multi-target agent. Evidence: Phase I biomarker studies showed it significantly increased PlGF and sVEGFR1, and decreased sVEGFR2 and sTie2 in plasma, confirming broad anti-angiogenic activity [6]. | | Fruquintinib | Pan-VEGFR (VEGFR-1/2/3) | Approved for mCRC: In the FRESCO trial, significantly improved median overall survival from 6.6 to 9.3 months [5]. | Designed for optimized kinase selectivity. Rationale: Developed to maintain efficacy while enhancing tolerability by focusing on VEGFRs. Clinical evidence shows a distinct safety profile allowing for dose adjustment strategies [5]. |

Experimental Protocols for Profiling

The data cited in this guide are derived from standardized experimental methods used in drug discovery. Key protocols include:

  • In Vitro Kinase Assays: The primary method for determining a compound's inhibition profile (IC₅₀ values). This compound's affinity for VEGFRs, PDGFR-β, c-Kit, and c-Fms was initially characterized using enzyme-based assays that measure the inhibition of kinase activity [3]. Selectivity is often assessed by profiling compounds against large panels of kinases.
  • Cell-Based Proliferation Assays: Used to evaluate a compound's anti-proliferative effects on cancer cell lines. The cytotoxicity of this compound and its analogs is frequently determined using assays like MTT or SRB, with results reported as IC₅₀ values (e.g., against HepG2 liver cancer and HCT116 colon cancer cells) [3].
  • Biomarker Analysis in Clinical Trials: In Phase I trials, plasma levels of angiogenic factors (PlGF, sVEGFR1, sVEGFR2) are measured using techniques like multiplex ELISA. Changes in these biomarkers serve as pharmacodynamic evidence of target engagement [6].

Research Implications

For researchers, the choice between a multi-kinase inhibitor like this compound and a selective inhibitor involves a strategic trade-off:

  • Multi-Kinase Inhibition (this compound): May provide broader efficacy by simultaneously targeting multiple pathways involved in tumor growth and the microenvironment. However, this often comes with a wider range of off-target toxicities (e.g., dizziness, ataxia), which are thought to be linked to its physicochemical properties and ability to inhibit other kinases [3].
  • Selective Inhibition (e.g., Fruquintinib): Aims to improve the therapeutic window by minimizing off-target adverse events, potentially allowing for higher dosing and improved long-term treatment. The clinical success of fruquintinib highlights the value of this approach [5].

Current research is actively exploring both strategies. The development of new this compound analogs focuses on modifying its structure to optimize physicochemical properties (like reducing log P to limit CNS penetration and side effects) while retaining or improving potency [3].

References

Vatalanib pemetrexed combination versus monotherapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

Outcome Measure Vatalanib + Pemetrexed (Phase I Combination) [1] [2] This compound Monotherapy (Phase II in NSCLC) [3]
Patient Population Advanced solid tumors Stage IIIB/IV NSCLC (second-line)
Objective Response Rate (ORR) 6.9% (2/29 patients, Partial Response) 2%-5% (confirmed Partial Response)
Disease Control Rate (DCR) 34.5% (at least 4 cycles) 35%-37% (at 12 weeks)
Stable Disease (SD) 27.6% (8/29 patients) Information not specified
Progression-Free Survival (PFS) Information not specified 2.1 - 2.8 months
Overall Survival (OS) Information not specified 7.3 - 9.0 months
Most Common Adverse Events Fatigue (75%), Nausea (66%), Vomiting (48%) Moderate toxicity profile for the majority
Safety and Tolerability This compound + Pemetrexed (Phase I Combination) [1] [2]
Maximum Tolerated Dose (MTD) This compound 250 mg twice daily + Pemetrexed 500 mg/m² (Day 1 of 21-day cycle)
Dose-Limiting Toxicities (DLTs) Thrombocytopenia (6.9%), Febrile neutropenia, Anorexia, Constipation, Dehydration
Other Common Toxicities Oral mucositis (31%), Diarrhea (28%)
Overall Tolerability Conclusion Feasible, but not well tolerated

Experimental Protocol of the Phase I Combination Trial

For researchers, here are the key methodological details from the phase I study that generated the combination therapy data [1] [4] [2]:

  • Study Design: The trial included a dose-escalation phase to determine the Maximum Tolerated Dose (MTD), followed by a dose-expansion cohort to further assess safety and efficacy at the MTD.
  • Dosing Schedule: Patients received escalating twice-daily doses of oral this compound in combination with a fixed dose of pemetrexed disodium (500 mg/m²) administered intravenously on Day 1 of each 21-day cycle.
  • Patient Population: The study enrolled 29 patients with advanced solid tumors for which no curative therapy was available.
  • Primary Objectives: The main goals were to determine the dose-limiting toxicity (DLT) and the MTD of the combination, and to describe its overall safety profile.
  • Secondary Objectives/Correlative Studies: The trial also aimed to evaluate pharmacokinetic interactions and investigate potential biomarkers, including pharmacogenetic and metabolic markers related to efficacy, toxicity, and this compound-induced hypertension.

Mechanism of Action and Signaling Pathways

The combination therapy targets two different pathways critical for tumor growth and survival.

G cluster_this compound This compound (Oral TKI) cluster_pemetrexed Pemetrexed (Chemotherapy) This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits Pemetrexed Pemetrexed FolateMetabolism FolateMetabolism Pemetrexed->FolateMetabolism Inhibits VEGF VEGF VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Promotes Thymidine Thymidine FolateMetabolism->Thymidine Depletes Purines Purines FolateMetabolism->Purines Depletes DNA_RNA_Synthesis DNA_RNA_Synthesis Thymidine->DNA_RNA_Synthesis Purines->DNA_RNA_Synthesis CellProliferation CellProliferation DNA_RNA_Synthesis->CellProliferation CellProliferation->TumorGrowth Drives

The diagram illustrates the dual mechanisms:

  • This compound is an oral tyrosine kinase inhibitor (TKI) that blocks all known vascular endothelial growth factor (VEGF) receptors, along with platelet-derived growth factor (PDGF) and c-Kit receptors [1] [5]. By inhibiting VEGF-mediated signaling, it targets the tumor's blood supply (angiogenesis).
  • Pemetrexed disodium is a chemotherapy agent that inhibits multiple enzymes involved in folate metabolism [4]. This disruption depletes nucleotides (thymidine and purines), thereby inhibiting DNA and RNA synthesis and ultimately stopping tumor cell proliferation.

Key Clinical Implications and Conclusion

  • Limited Efficacy: The combination showed low objective response rates (6.9%), which were consistent with, but not superior to, results from many other combinations of chemotherapy and VEGF TKIs [1].
  • Significant Toxicity: The regimen was not well tolerated, with a high frequency of side effects like fatigue, nausea, and vomiting, alongside serious dose-limiting toxicities such as thrombocytopenia and febrile neutropenia [1] [2].
  • Development Halted: The study authors explicitly concluded that "this combination should not be developed further" unless predictive biomarkers can be identified to select patients most likely to benefit [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

346.0985242 Da

Monoisotopic Mass

346.0985242 Da

Heavy Atom Count

25

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5DX9U76296

Drug Indication

Used in combination with first- and second-line chemotherapy for the treatment of metastatic colorectal cancer and non-small cell lung cancer (NSCLC).

Pharmacology

Vatalanib is a novel oral angiogenesis inhibitor being developed by Schering (in collaboration with Novartis AG). Vatalanib selectively inhibits the tyrosine kinase domains of vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptor, and c-KIT.
Vatalanib is an orally bioavailable anilinophthalazine with potential antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Mechanism of Action

Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

212141-54-3

Absorption Distribution and Excretion

Rapid onset of absorption

Metabolism Metabolites

Mainly through oxidative metabolism. Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of vatalanib, contributed mainly to the total systemic exposure.

Wikipedia

Vatalanib

Biological Half Life

Approximately 6 hours.

Dates

Last modified: 08-15-2023
1: Kong LJ, Li H, Du YJ, Pei FH, Hu Y, Zhao LL, Chen J. Vatalanib, a tyrosine kinase inhibitor, decreases hepatic fibrosis and sinusoidal capillarization in CCl4-induced fibrotic mice. Mol Med Rep. 2017 May;15(5):2604-2610. doi: 10.3892/mmr.2017.6325. Epub 2017 Mar 15. PubMed PMID: 28447731; PubMed Central PMCID: PMC5428398.
2: Messerli SM, Hoffman MM, Gnimpieba EZ, Bhardwaj RD. Therapeutic Targeting of PTK7 is Cytotoxic in Atypical Teratoid Rhabdoid Tumors. Mol Cancer Res. 2017 Apr 25. pii: molcanres.0432.2016. doi: 10.1158/1541-7786.MCR-16-0432. [Epub ahead of print] PubMed PMID: 28442586.
3: Shankar A, Jain M, Lim MJ, Angara K, Zeng P, Arbab SA, Iskander A, Ara R, Arbab AS, Achyut BR. Anti-VEGFR2 driven nuclear translocation of VEGFR2 and acquired malignant hallmarks are mutation dependent in glioblastoma. J Cancer Sci Ther. 2016;8(7):172-178. doi: 10.4172/1948-5956.1000410. Epub 2016 Jul 15. PubMed PMID: 28149448; PubMed Central PMCID: PMC5279703.
4: Torok S, Rezeli M, Kelemen O, Vegvari A, Watanabe K, Sugihara Y, Tisza A, Marton T, Kovacs I, Tovari J, Laszlo V, Helbich TH, Hegedus B, Klikovits T, Hoda MA, Klepetko W, Paku S, Marko-Varga G, Dome B. Limited Tumor Tissue Drug Penetration Contributes to Primary Resistance against Angiogenesis Inhibitors. Theranostics. 2017 Jan 1;7(2):400-412. doi: 10.7150/thno.16767. eCollection 2017. PubMed PMID: 28042343; PubMed Central PMCID: PMC5197073.
5: Angara K, Rashid MH, Shankar A, Ara R, Iskander A, Borin TF, Jain M, Achyut BR, Arbab AS. Vascular mimicry in glioblastoma following anti-angiogenic and anti-20-HETE therapies. Histol Histopathol. 2016 Dec 19:11856. doi: 10.14670/HH-11-856. [Epub ahead of print] PubMed PMID: 27990624.
6: Tu X, Deng Y, Chen J, Hu Q, He C, Jordan JB, Zhong S. Screening study on the anti-angiogenic effects of Traditional Chinese Medicine - Part I: Heat-clearing and detoxicating TCM. J Ethnopharmacol. 2016 Dec 24;194:280-287. doi: 10.1016/j.jep.2016.09.010. Epub 2016 Sep 8. PubMed PMID: 27616026.
7: Shaaban S, Alsulami M, Arbab SA, Ara R, Shankar A, Iskander A, Angara K, Jain M, Bagher-Ebadian H, Achyut BR, Arbab AS. Targeting Bone Marrow to Potentiate the Anti-Tumor Effect of Tyrosine Kinase Inhibitor in Preclinical Rat Model of Human Glioblastoma. Int J Cancer Res. 2016;12(2):69-81. Epub 2016 Mar 15. PubMed PMID: 27429653; PubMed Central PMCID: PMC4945124.
8: Kircher SM, Nimeiri HS, Benson AB 3rd. Targeting Angiogenesis in Colorectal Cancer: Tyrosine Kinase Inhibitors. Cancer J. 2016 May-Jun;22(3):182-9. doi: 10.1097/PPO.0000000000000192. Review. PubMed PMID: 27341596.
9: Shankar A, Borin TF, Iskander A, Varma NR, Achyut BR, Jain M, Mikkelsen T, Guo AM, Chwang WB, Ewing JR, Bagher-Ebadian H, Arbab AS. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma. Onco Targets Ther. 2016 Mar 9;9:1205-19. doi: 10.2147/OTT.S93790. eCollection 2016. PubMed PMID: 27022280; PubMed Central PMCID: PMC4790509.
10: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu LW. Data showing the circumvention of oxaliplatin resistance by vatalanib in colon cancer. Data Brief. 2016 Mar 2;7:437-44. doi: 10.1016/j.dib.2016.02.064. eCollection 2016 Jun. PubMed PMID: 27014726; PubMed Central PMCID: PMC4789311.
11: Hlushchuk R, Brönnimann D, Correa Shokiche C, Schaad L, Triet R, Jazwinska A, Tschanz SA, Djonov V. Zebrafish Caudal Fin Angiogenesis Assay-Advanced Quantitative Assessment Including 3-Way Correlative Microscopy. PLoS One. 2016 Mar 7;11(3):e0149281. doi: 10.1371/journal.pone.0149281. eCollection 2016. PubMed PMID: 26950851; PubMed Central PMCID: PMC4780710.
12: Qu K, Huang Z, Lin T, Liu S, Chang H, Yan Z, Zhang H, Liu C. New Insight into the Anti-liver Fibrosis Effect of Multitargeted Tyrosine Kinase Inhibitors: From Molecular Target to Clinical Trials. Front Pharmacol. 2016 Jan 18;6:300. doi: 10.3389/fphar.2015.00300. eCollection 2015. Review. PubMed PMID: 26834633; PubMed Central PMCID: PMC4716646.
13: Achyut BR, Shankar A, Iskander AS, Ara R, Angara K, Zeng P, Knight RA, Scicli AG, Arbab AS. Bone marrow derived myeloid cells orchestrate antiangiogenic resistance in glioblastoma through coordinated molecular networks. Cancer Lett. 2015 Dec 28;369(2):416-26. doi: 10.1016/j.canlet.2015.09.004. Epub 2015 Sep 21. PubMed PMID: 26404753; PubMed Central PMCID: PMC4686232.
14: Gohlke BO, Overkamp T, Richter A, Richter A, Daniel PT, Gillissen B, Preissner R. 2D and 3D similarity landscape analysis identifies PARP as a novel off-target for the drug Vatalanib. BMC Bioinformatics. 2015 Sep 24;16:308. doi: 10.1186/s12859-015-0730-x. PubMed PMID: 26403354; PubMed Central PMCID: PMC4582733.
15: To KK, Poon DC, Wei Y, Wang F, Lin G, Fu LW. Vatalanib sensitizes ABCB1 and ABCG2-overexpressing multidrug resistant colon cancer cells to chemotherapy under hypoxia. Biochem Pharmacol. 2015 Sep 1;97(1):27-37. doi: 10.1016/j.bcp.2015.06.034. Epub 2015 Jul 20. PubMed PMID: 26206183.
16: Deng GL, Zeng S, Shen H. Chemotherapy and target therapy for hepatocellular carcinoma: New advances and challenges. World J Hepatol. 2015 Apr 18;7(5):787-98. doi: 10.4254/wjh.v7.i5.787. Review. PubMed PMID: 25914779; PubMed Central PMCID: PMC4404384.
17: Makanya AN, Styp-Rekowska B, Dimova I, Djonov V. Avian area vasculosa and CAM as rapid in vivo pro-angiogenic and antiangiogenic models. Methods Mol Biol. 2015;1214:185-96. doi: 10.1007/978-1-4939-1462-3_11. PubMed PMID: 25468605.
18: Lee H, Lee JK, Park MH, Hong YR, Marti HH, Kim H, Okada Y, Otsu M, Seo EJ, Park JH, Bae JH, Okino N, He X, Schuchman EH, Bae JS, Jin HK. Pathological roles of the VEGF/SphK pathway in Niemann-Pick type C neurons. Nat Commun. 2014 Nov 24;5:5514. doi: 10.1038/ncomms6514. PubMed PMID: 25417698; PubMed Central PMCID: PMC4263144.
19: Gaumann AK, Drexler HC, Lang SA, Stoeltzing O, Diermeier-Daucher S, Buchdunger E, Wood J, Bold G, Breier G. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®). Int J Oncol. 2014 Dec;45(6):2267-77. doi: 10.3892/ijo.2014.2683. Epub 2014 Sep 29. PubMed PMID: 25340839; PubMed Central PMCID: PMC4215578.
20: Adeoye OO, Bouthors V, Hubbell MC, Williams JM, Pearce WJ. VEGF receptors mediate hypoxic remodeling of adult ovine carotid arteries. J Appl Physiol (1985). 2014 Oct 1;117(7):777-87. doi: 10.1152/japplphysiol.00012.2014. Epub 2014 Jul 18. PubMed PMID: 25038104; PubMed Central PMCID: PMC4187049.

Explore Compound Types